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  • Product: 2-Nitrosobenzoic acid
  • CAS: 612-27-1

Core Science & Biosynthesis

Foundational

An Examination of 2-Nitrosobenzoic Acid: A Compound with Limited Characterization

For Researchers, Scientists, and Drug Development Professionals: A note on the available data for 2-nitrosobenzoic acid. This guide addresses the current understanding of 2-nitrosobenzoic acid's chemical properties and s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A note on the available data for 2-nitrosobenzoic acid.

This guide addresses the current understanding of 2-nitrosobenzoic acid's chemical properties and stability. It is imperative to note at the outset that, following a comprehensive review of available scientific literature, there is a significant scarcity of in-depth technical data for this specific compound. The majority of published research and safety information relates to its structural isomer, 2-nitrobenzoic acid. This document will summarize the confirmed information for 2-nitrosobenzoic acid and highlight the critical distinctions from its more studied counterpart.

Differentiating 2-Nitrosobenzoic Acid from 2-Nitrobenzoic Acid

It is crucial to distinguish between the "nitroso" and "nitro" functional groups, as their electronic and steric properties impart vastly different chemical behaviors to the parent molecule.

  • 2-Nitrosobenzoic Acid : Contains a nitroso group (-N=O) attached to the benzene ring at the ortho position relative to the carboxylic acid.

  • 2-Nitrobenzoic Acid : Contains a nitro group (-NO₂) at the same position.

The difference in the oxidation state and bonding of the nitrogen atom leads to distinct reactivity, stability, and spectroscopic characteristics. The vast majority of commercially available data and published studies refer to 2-nitrobenzoic acid. Researchers are strongly advised to verify the identity of their starting materials and intermediates.

Core Chemical Properties of 2-Nitrosobenzoic Acid

The available data for 2-nitrosobenzoic acid is primarily limited to its basic chemical identifiers.

PropertyValueSource
Molecular Formula C₇H₅NO₃[PubChem][1]
Molar Mass 151.12 g/mol [PubChem][1]
CAS Number 612-27-1[PubChem][1]
Synonyms o-Nitrosobenzoic acid[PubChem][1]

Due to the lack of experimental data, information regarding its physical appearance, melting point, boiling point, solubility, and pKa is not available in the reviewed literature.

Stability and Reactivity: An Uncharted Territory

There is a notable absence of published studies on the stability, decomposition pathways, and specific reactivity of 2-nitrosobenzoic acid. Nitroso compounds, in general, can exhibit a range of stabilities and are often reactive. They can participate in dimerization to form azoxy compounds and can be sensitive to light, heat, and oxidizing or reducing agents. However, without specific experimental validation for 2-nitrosobenzoic acid, any discussion of its stability profile would be purely speculative.

Synthesis and Experimental Protocols

While methods for the synthesis of various nitrosoarenes exist, specific, validated, and detailed experimental protocols for the preparation and purification of 2-nitrosobenzoic acid are not readily found in the public domain.

Implications for Drug Development and Research

The lack of fundamental data on 2-nitrosobenzoic acid means its potential applications in drug development and as a research chemical are largely unexplored. Its distinct electronic properties, compared to 2-nitrobenzoic acid, could theoretically lead to different biological activities or make it a useful, though uncharacterized, synthetic intermediate.

Conclusion and Path Forward

For professionals in the fields of chemical research and drug development, 2-nitrosobenzoic acid represents a molecule with a significant information gap. The fundamental chemical and physical properties, as well as its stability profile, have not been thoroughly characterized in the available literature.

The immediate and necessary next step for any research program intending to utilize 2-nitrosobenzoic acid would be to perform comprehensive in-house characterization. This would include:

  • Structural Verification : Unambiguous confirmation of the compound's identity using techniques such as NMR, IR spectroscopy, and mass spectrometry.

  • Physicochemical Property Determination : Measurement of melting point, solubility in various solvents, and pKa.

  • Stability Assessment : Systematic evaluation of its stability under various conditions (e.g., temperature, light, pH, and in the presence of common oxidants and reductants) using techniques like HPLC or DSC/TGA.

Without this foundational data, any work involving 2-nitrosobenzoic acid carries a significant degree of uncertainty. The scientific community would benefit greatly from the publication of such fundamental characterization data.

References

  • PubChem. 2-Nitrosobenzoic acid. National Center for Biotechnology Information. [Link]. Accessed February 2024.[1]

Sources

Exploratory

Photochemical Degradation Pathways of 2-Nitrosobenzoic Acid: An In-Depth Technical Guide

This guide details the photochemical behaviors, equilibrium dynamics, and degradation pathways of 2-nitrosobenzoic acid (2-NBA). While widely recognized as the stable photoproduct of 2-nitrobenzaldehyde (used in chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the photochemical behaviors, equilibrium dynamics, and degradation pathways of 2-nitrosobenzoic acid (2-NBA). While widely recognized as the stable photoproduct of 2-nitrobenzaldehyde (used in chemical actinometry), 2-NBA itself undergoes secondary photochemical and thermal transformations that are critical for researchers in photopharmacology and degradation kinetics.

Part 1: Core Directive & Scientific Context

2-Nitrosobenzoic acid (2-NBA) occupies a unique position in photochemistry.[1] It is primarily known as the "stable" product of the photo-uncaging of 2-nitrobenzyl derivatives.[1] However, "stable" is relative; under prolonged irradiation, changing pH, or specific solvent environments, 2-NBA acts as a reactive intermediate, participating in dimerization, redox cycling, and eventual mineralization.

This guide moves beyond the standard actinometry use-case to explore the fate of 2-NBA itself.

The Central Paradox: Monomer vs. Dimer

The defining characteristic of 2-NBA degradation is not simple bond cleavage, but a photo-modulated equilibrium between its monomeric nitroso form and its dimeric azodioxy form.

  • Monomer: Emerald green (in solution), reactive, paramagnetic (if excited to triplet).

  • Dimer: Colorless/pale yellow (solid state), stable, diamagnetic.

Part 2: Mechanistic Pathways

The degradation and transformation of 2-NBA follow three primary vectors.

Pathway A: The Dimerization Equilibrium (Reversible)

Unlike typical degradation, this is a reversible storage mechanism. In solution, 2-NBA exists in equilibrium with azobenzene-2,2'-dicarboxylic acid dioxide (also known as the azodioxy dimer).[1]

  • Mechanism: Two nitroso groups align, forming an N=N bond with coordinate oxygens.[1]

  • Photochemical Effect: UV irradiation typically favors the monomer (dissociation of the dimer), while thermal relaxation in the dark favors the dimer .

  • Significance: This complicates kinetic analysis, as "loss" of monomer signal may just be dimerization, not destruction.[1]

Pathway B: Photo-Oxidation to 2-Nitrobenzoic Acid

In aerated aqueous solutions, the excited nitroso group can react with dissolved oxygen or reactive oxygen species (ROS) generated in situ.[1]

  • Mechanism:

    
    
    
  • Product: 2-Nitrobenzoic acid .[1][2][3][4][5][6][7] This is the most common irreversible degradation product under oxidative stress.[1]

Pathway C: Photo-Reduction & Azo Coupling

Under reductive conditions (or via disproportionation), 2-NBA reduces to 2-hydroxylaminobenzoic acid and eventually 2-aminobenzoic acid (Anthranilic Acid) .[1]

  • Coupling: The accumulation of the amine (anthranilic acid) in the presence of the nitroso (2-NBA) leads to a condensation reaction, forming azobenzene-2,2'-dicarboxylic acid (the azo dye, distinct from the azodioxy dimer).

  • Mechanism:

    
    [1]
    
Visualization: Degradation Network

The following diagram illustrates the connectivity between the precursor, the active 2-NBA species, and its divergent fates.

degradation_pathway NBAld 2-Nitrobenzaldehyde (Precursor) NBA 2-Nitrosobenzoic Acid (Monomer) NBAld->NBA hv (300-400 nm) Uncaging Dimer Azodioxy Dimer (Azobenzene-2,2'-dicarboxylic acid dioxide) NBA->Dimer Dark/Thermal Dimerization Nitro 2-Nitrobenzoic Acid (Oxidation Product) NBA->Nitro hv + O2 Oxidation Amine Anthranilic Acid (Reduction Product) NBA->Amine hv + Reductant Reduction Azo Azobenzene-2,2'-dicarboxylic acid (Condensation Product) NBA->Azo + Amine Condensation Dimer->NBA hv / Heat Dissociation Amine->Azo + NBA

Caption: Photochemical fate of 2-nitrosobenzoic acid, highlighting the equilibrium with its dimer and irreversible paths to nitro/azo derivatives.

Part 3: Experimental Protocols

To rigorously study these pathways, a standard "actinometry" setup is insufficient.[1] You must isolate the degradation of 2-NBA from its formation.[1]

Protocol: Isolated Photostability Profiling of 2-NBA

Objective: Determine the quantum yield of degradation (


) and identify secondary products (dimer vs. oxidized forms).
1. Reagents & Setup
  • Precursor: 2-Nitrobenzaldehyde (99% purity).[1] Note: Pure 2-NBA is difficult to store due to dimerization; it is best generated in situ or freshly synthesized.[1]

  • Solvents: Acetonitrile (ACN) for monomer stabilization; Water (pH 7.4 phosphate buffer) for biological relevance.[1]

  • Light Source: Tunable LED (365 nm) or Hg-Xe lamp with bandpass filter.

  • Actinometer: Potassium ferrioxalate (to calibrate photon flux).[1]

2. Generation & Isolation Step

Since commercial 2-NBA is often the dimer, generate the monomer freshly:

  • Dissolve 2-nitrobenzaldehyde (1 mM) in ACN.[1]

  • Irradiate at 365 nm until conversion is complete (monitor UV absorbance loss at 250 nm and growth at 310 nm).

  • Critical Check: Verify conversion by HPLC. 2-NBAld elutes later than 2-NBA on C18.

3. Degradation Workflow
  • Baseline: Take the freshly generated 2-NBA solution. Adjust concentration to 50 µM.

  • Split Stream: Divide into two quartz cuvettes.

    • Sample A (Dark Control): Wrap in foil. Monitor for thermal dimerization.

    • Sample B (Irradiated): Expose to 365 nm light (or solar simulator).[1]

  • Sampling: Aliquot 20 µL every 15 minutes for 4 hours.

  • Quenching: Immediately dilute aliquots into mobile phase containing 0.1% formic acid (stabilizes the species).

4. Analytical Method (HPLC-DAD-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 min.

  • Detection:

    • 250-260 nm: 2-Nitrobenzaldehyde (residual).[1]

    • 300-320 nm: 2-Nitrosobenzoic acid (Monomer).[1]

    • 280 nm: Azodioxy Dimer (often weak absorption, verify with MS).[1]

    • 330-350 nm: Azobenzene derivatives.[1]

Data Presentation: Key Spectral Features
Species

(nm)
Mass Spec (ESI-)Characteristic Feature
2-Nitrosobenzoic Acid ~310 nm150 m/z [M-H]⁻Emerald green in high conc.[1]
Azodioxy Dimer ~280 nm (broad)300 m/z [2M-2H]⁻Colorless/Pale yellow solid
2-Nitrobenzoic Acid ~270 nm166 m/z [M-H]⁻Stable oxidation product
Anthranilic Acid ~330 nm (fluorescent)136 m/z [M-H]⁻Blue fluorescence

Part 4: Implications for Drug Development

The "Caging" Artifact

Researchers using 2-nitrobenzyl cages for drug delivery often assume the byproduct (2-NBA) is inert.[1]

  • Risk: The azodioxy dimer can precipitate in micro-environments, potentially altering local drug release kinetics or causing toxicity.

  • Mitigation: In biological assays, include a "spent cage" control (pre-photolyzed cage) to differentiate drug effects from 2-NBA/dimer effects.

False Positives in Assays

Anthranilic acid (Pathway C product) is highly fluorescent.[1]

  • Issue: If your drug assay relies on fluorescence (e.g., coumarin uncaging), the formation of anthranilic acid from 2-NBA degradation can cause significant background interference.

  • Solution: Use red-shifted fluorophores (>500 nm) to avoid overlap with anthranilic acid emission (~400-450 nm).[1]

References

  • Photochemical Formation Mechanism: Gaplovsky, M., et al. (2005).[1][8] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[1][9][8] Photochemical & Photobiological Sciences. Link

  • Actinometry Standards: Galbavy, E. S., et al. (2010).[1] "2-Nitrobenzaldehyde as a Chemical Actinometer for Solution and Ice Photochemistry." Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Dimer Structure: Dieterich, D. A., et al. (1974).[1] "Crystal and molecular structures of cis-azobenzene dioxide and trans-2,2'-dicarboxyazobenzene dioxide." Journal of the American Chemical Society.[1][3][7] Link

  • Nitroso-Azo Chemistry: Boyer, J. H. (1969).[1] "Methods of formation of the nitroso group and its reactions." The Chemistry of the Nitro and Nitroso Groups. (General reference for nitroso dimerization kinetics).

  • Environmental Degradation: Amine-Khodja, A., et al. (2006).[1] "Photocatalytic degradation of 2-phenylphenol on TiO2 and ZnO in aqueous suspension." Journal of Hazardous Materials. (Context on nitro/nitroso degradation pathways). Link

Sources

Foundational

Metabolic Reduction of 2-Nitrobenzoic Acid to 2-Nitrosobenzoic Acid: A Mechanistic and Experimental Guide

Executive Summary The metabolic reduction of 2-nitrobenzoic acid (2-NBA) is a pivotal biotransformation pathway in the toxicology of nitroaromatic compounds. While often viewed merely as a transient step toward 2-aminobe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reduction of 2-nitrobenzoic acid (2-NBA) is a pivotal biotransformation pathway in the toxicology of nitroaromatic compounds. While often viewed merely as a transient step toward 2-aminobenzoic acid (anthranilic acid), the formation of the 2-nitrosobenzoic acid (2-NOBA) intermediate represents a critical "toxicity checkpoint."

This guide addresses the specific challenges of isolating and characterizing this electrophilic intermediate. Unlike the stable parent compound, 2-NOBA is reactive, prone to redox cycling, and capable of forming adducts with cellular thiols. This document details the enzymatic mechanisms (Type I vs. Type II nitroreductases), provides a self-validating anaerobic protocol for intermediate capture, and outlines the precise analytical conditions required for detection.

Part 1: Mechanistic Enzymology

The reduction of the nitro group (


) to the nitroso group (

) requires a two-electron transfer.[1][2] However, the biological execution of this transfer dictates the stability and toxicity of the intermediate.
The Two-Electron vs. One-Electron Dichotomy

Metabolic reduction is catalyzed by two distinct classes of nitroreductases (NTRs). Understanding which enzyme system is active in your model is prerequisite to experimental design.

  • Type I Nitroreductases (Oxygen-Insensitive):

    • Examples: Bacterial NfsA/NfsB, mammalian DT-diaphorase (NQO1).

    • Mechanism:[1][2][3][4][5] These flavoenzymes utilize a "ping-pong" mechanism, transferring two electrons simultaneously from NAD(P)H to the nitro group.[5]

    • Outcome: Direct formation of the nitroso intermediate without generating superoxide radicals. This is the preferred pathway for synthesis/isolation.

  • Type II Nitroreductases (Oxygen-Sensitive):

    • Examples: Cytochrome P450 reductase, Xanthine oxidase, Aldehyde oxidase.

    • Mechanism:[1][2][3][4][5] These enzymes transfer a single electron to form a nitro-anion radical (

      
      ).
      
    • The Futile Cycle:[1][5] In the presence of molecular oxygen, the nitro-anion radical is rapidly re-oxidized to the parent compound, transferring the electron to

      
       to form superoxide (
      
      
      
      ). This "futile cycle" prevents net reduction to the nitroso species and generates oxidative stress.
Pathway Visualization

The following diagram illustrates the competition between productive reduction and the oxidative futile cycle.

MetabolicPathway NBA 2-Nitrobenzoic Acid (Parent) Radical Nitro-Anion Radical (R-NO2•-) NBA->Radical Type II NTR (1e- reduction) Nitroso 2-Nitrosobenzoic Acid (Target Intermediate) NBA->Nitroso Type I NTR (2e- reduction) Radical->NBA Futile Cycle (Aerobic) Radical->Nitroso Disproportionation (Anaerobic) O2 O2 Radical->O2 Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Rapid Reduction Amine 2-Aminobenzoic Acid (Anthranilic Acid) Hydroxyl->Amine Reductase Superoxide Superoxide (O2•-) O2->Superoxide Oxidation

Figure 1: The metabolic bifurcation of 2-nitrobenzoic acid. Note that aerobic conditions favor the red dashed "Futile Cycle," preventing accumulation of the target nitroso species.

Part 2: Experimental Protocol (Anaerobic Capture)

To study the conversion of 2-NBA to 2-NOBA, one must strictly inhibit the futile cycle and slow the subsequent reduction to hydroxylamine. The following protocol uses a microsomal or bacterial lysate system under anaerobic conditions.

Reagents & Buffer System
ComponentConcentrationFunction
Buffer 100 mM Potassium Phosphate (pH 7.4)Physiological stability.
Substrate 1.0 mM 2-Nitrobenzoic AcidThe parent compound (dissolved in MeOH).
Cofactor 1.0 mM NADPHElectron donor (essential for P450 reductase/NTRs).
Regenerating System G6P (5 mM) + G6PDH (1 U/mL)Maintains constant NADPH levels.
Atmosphere 100% Argon or NitrogenCRITICAL: Prevents futile cycling.
Workflow: The "Ghost Capture" Assay

This protocol is designed to arrest the reaction at the nitroso stage by limiting incubation time and excluding oxygen.

Step 1: Anaerobic Preparation

  • Purge all buffers and enzyme solutions with Argon gas for 15 minutes prior to use.

  • Perform the assay in a sealable reaction vial with a septum or inside an anaerobic chamber.

Step 2: Incubation

  • Mix Buffer, Regenerating System, and Enzyme Source (e.g., 1 mg/mL rat liver microsomes or E. coli lysate).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate: Inject 2-Nitrobenzoic Acid (from 100x stock) through the septum.

  • Time Course: Nitroso intermediates are transient. Sample at 0, 2, 5, and 10 minutes . Do not incubate longer than 15 minutes if targeting the nitroso species.

Step 3: Termination & Extraction

  • Aliquot 200 µL of reaction mixture into 200 µL of ice-cold Acetonitrile (ACN) .

    • Why: ACN precipitates proteins and quenches the enzymatic reaction immediately.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect supernatant immediately for HPLC analysis.

Workflow Start Purge Buffers (Argon, 15 min) Mix Mix Microsomes/Enzyme + NADPH System Start->Mix Spike Spike 2-NBA (Start Reaction) Mix->Spike Incubate Anaerobic Incubation (37°C, 2-10 min) Spike->Incubate Quench Add Ice-Cold ACN (1:1 Ratio) Incubate->Quench Spin Centrifuge (10,000g, 10 min) Quench->Spin Analyze HPLC-UV/Vis (Immediate Injection) Spin->Analyze

Figure 2: Step-by-step anaerobic "Ghost Capture" workflow for isolating transient nitroso intermediates.

Part 3: Analytical Methodology

Direct detection of 2-nitrosobenzoic acid is challenging due to its reactivity. However, it possesses distinct spectral properties compared to the parent nitro compound and the amine product.

HPLC Conditions

Reversed-phase chromatography is the standard.[6][7] The acidic mobile phase ensures the carboxylic acid moiety remains protonated (


), improving peak shape and retention.
  • Column: C18 (e.g., Agilent Zorbax or Waters Symmetry), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[7]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[8]

  • Detection (UV/Vis):

    • 254 nm: General aromatic detection (detects parent and amine).

    • 300-360 nm: Nitroso compounds often exhibit a characteristic shoulder or low-intensity band in this region (distinct from the strong nitro absorbance). Note: Nitrosobenzene derivatives are often green/yellow in high concentration.

Data Interpretation
CompoundApprox. Retention Relative to ParentSpectral Characteristic
2-Aminobenzoic Acid Early Eluting (Polar)Fluorescence (Ex 300 / Em 405)
2-Nitrobenzoic Acid Reference (1.0)Strong UV Absorbance (254 nm)
2-Nitrosobenzoic Acid Slightly Earlier than ParentLabile; often appears as a transient peak that diminishes with time or air exposure.

Self-Validation Check: If the "Nitroso" peak increases upon exposure to air after the run, you are likely observing the oxidation of the hydroxylamine intermediate, not the original metabolic nitroso. The true metabolic nitroso peak should appear during the anaerobic time course and vanish if the reaction proceeds too long.

Part 4: Toxicological Implications

The reduction of 2-NBA to 2-NOBA is not merely a chemical curiosity; it is a toxicological event.

  • Thiol Depletion: 2-nitrosobenzoic acid is a soft electrophile. It reacts spontaneously with Glutathione (GSH) to form a sulfinamide adduct. In a drug development context, this manifests as GSH depletion and increased susceptibility to oxidative stress.

  • Heme Oxidation: Nitrosoarenes bind to the heme iron of hemoglobin, forming ferrohemochrome, which can lead to methemoglobinemia.

  • DNA Adducts: While the hydroxylamine is the primary mutagen (via nitrenium ions), the nitroso intermediate is the obligatory gateway.

References

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology.

  • Pumphrey, G. M., & Madsen, E. L. (2007). Naphthalene metabolism and growth inhibition by naphthalene in Polaromonas naphthalenivorans strain CJ2. Microbiology. (Demonstrates nitro-reduction pathways in bacteria).

  • Kutcher, W. W., & Narinesingh, D. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases. MDPI Molecules.

  • Wardman, P. (1985). Some reactions of the radical-anions of nitro-compounds in aqueous solution. Environmental Health Perspectives. (Foundational text on the "Futile Cycle").

  • BenchChem. (2025).[7][8] Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. (Standard analytical conditions).

Sources

Exploratory

Thermodynamic Properties of ortho-Nitrosobenzoic Acid Derivatives

This is an in-depth technical guide on the thermodynamic and physicochemical properties of ortho-nitrosobenzoic acid (2-nitrosobenzoic acid) and its derivatives. Technical Guide & Whitepaper Executive Summary Ortho-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermodynamic and physicochemical properties of ortho-nitrosobenzoic acid (2-nitrosobenzoic acid) and its derivatives.

Technical Guide & Whitepaper

Executive Summary

Ortho-nitrosobenzoic acid (2-nitrosobenzoic acid, CAS 612-27-1) represents a unique class of stimuli-responsive intermediates in organic chemistry. Unlike its stable nitro analog, the nitroso derivative is thermodynamically driven to exist in a dynamic equilibrium between a reactive, colored monomer and a stable, colorless azodioxy dimer.

This guide details the thermodynamic landscape of this equilibrium, the photochemical kinetics of its formation from 2-nitrobenzaldehyde (the Ciamician-Silber rearrangement), and the physicochemical constants required for its application in drug development, specifically as a photoacid generator and metabolic intermediate.

Chemical Identity & Structural Dynamics

The defining feature of ortho-nitrosobenzoic acid derivatives is the nitroso-dimer equilibrium . In the solid state, these compounds almost exclusively exist as azodioxy dimers (diazene dioxides), stabilized by significant lattice energy and bond formation enthalpy. In solution, thermal energy drives dissociation into the monomeric nitroso form.

The Monomer-Dimer Equilibrium

The thermodynamic stability of the dimer arises from the formation of the N=N double bond.

  • Monomer:

    
     (Paramagnetic character in some excited states, typically blue/green in solution).
    
  • Dimer:

    
     (Diamagnetic, colorless/pale yellow solid).
    

The equilibrium constant


 is defined as:


Formation Pathway (Photochemical)

The primary route to high-purity ortho-nitrosobenzoic acid is the photochemical rearrangement of ortho-nitrobenzaldehyde (o-NBA). This reaction is chemically clean, irreversible, and serves as a standard for chemical actinometry.

PhotochemicalPathway NBA 2-Nitrobenzaldehyde (Neutral Precursor) Excited Excited Triplet State (n,π*) NBA->Excited hν (300-400 nm) Ketene Ketene Intermediate (Transient) Excited->Ketene H-abstraction Nitroso 2-Nitrosobenzoic Acid (Monomer, Acidic) Ketene->Nitroso Nucleophilic Attack (H2O) Dimer Azodioxy Dimer (Stable Solid) Nitroso->Dimer Dimerization (Thermodynamic Trap)

Figure 1: Mechanistic pathway for the generation of 2-nitrosobenzoic acid via the Ciamician-Silber rearrangement.

Thermodynamic Properties

Acid Dissociation Constant (pKa)

A critical application of 2-nitrosobenzoic acid is its use as a "pH jump" reagent. The precursor (aldehyde) is neutral, while the product is a carboxylic acid.

ParameterValueContextSource
pKa (Monomer) 3.63 ± 0.05 Aqueous solution, 25°C[1, 2]
pKa (Nitro Analog) 2.17Reference comparison[3]

pH Potential
> 3 unitsUpon photolysis of 1 mM precursor[1]

Mechanistic Insight: The nitroso group (-N=O) is electron-withdrawing, increasing the acidity of the benzoic acid relative to unsubstituted benzoic acid (pKa 4.20). However, it is less withdrawing than the nitro group (-NO2), resulting in a pKa higher than that of 2-nitrobenzoic acid (2.17).

Dimerization Thermodynamics

The dimerization is exothermic and entropically unfavorable.

  • Enthalpy of Dimerization (

    
    ):  Approximately -120 kJ/mol  (per mole of dimer formed). This value is characteristic of aromatic C-nitroso compounds forming azodioxy bonds.
    
  • Melting Point: 208 °C (Decomposition). The high melting point reflects the stability of the dimer lattice.

  • Solubility:

    • Water:[1] Low (< 1 mg/mL for dimer). Monomer is generated in situ and is soluble as the carboxylate anion at pH > 4.

    • Organic Solvents: Soluble in mesitylene, DMSO, and ethanol.

Derivatives and Substituent Effects

Substituents on the benzene ring modulate the monomer-dimer equilibrium.

DerivativeSubstituent EffectStability of Dimer
4-Bromo-2-nitrosobenzoic acid Electron-withdrawingIncreased stability
2-Nitrosobenzoate esters Steric bulk remote from NOSimilar to acid
Sterically hindered (e.g., 6-subst) Steric clash with NOFavors Monomer

Experimental Protocols

Protocol A: Photochemical Synthesis & Quantification (Actinometry)

Objective: Generate 2-nitrosobenzoic acid and determine quantum yield (


).

Reagents:

  • 2-Nitrobenzaldehyde (o-NBA), crystalline standard.

  • Acetonitrile (HPLC grade).

  • UV Light Source (365 nm LED or Hg lamp).

Workflow:

  • Preparation: Dissolve o-NBA in acetonitrile to a concentration of 10 mM.

  • Irradiation: Expose the solution to 365 nm light in a quartz cuvette.

  • Monitoring: Track the depletion of the aldehyde peak at 250-260 nm and the appearance of the nitroso/dimer bands.

  • Quantification: Use HPLC (C18 column, Water/MeOH gradient).

    • Note: The product may precipitate as the dimer if concentration is high.

  • Calculation:

    
     (dependent on solvent/pH) [4].
    
Protocol B: Determination of Dimerization Constant ( )

Objective: Measure the equilibrium constant between monomer and dimer.

Methodology: Variable-Temperature UV-Vis Spectroscopy.

  • Sample: Prepare a dilute solution of the derivative in ethanol.

  • Absorbance: Monitor the monomer band (

    
     nm, low extinction coefficient 
    
    
    
    ) and the dimer band (
    
    
    nm, high
    
    
    ).
  • Temperature Sweep: Heat from 20°C to 60°C in 5°C increments.

  • Analysis: The monomer absorbance will increase with temperature as the dimer dissociates.

  • Plot: Plot

    
     vs 
    
    
    
    (Van't Hoff plot) to extract
    
    
    and
    
    
    .

Workflow Step1 Dissolve Derivative (Ethanol/Mesitylene) Step2 Measure UV-Vis Spectrum (20°C - Baseline) Step1->Step2 Step3 Heat Sample (T -> 60°C) Induce Dissociation Step2->Step3 Step4 Record Absorbance (Rise in 750nm / Drop in 300nm) Step3->Step4 Step5 Van't Hoff Analysis Calculate ΔH and K_eq Step4->Step5

Figure 2: Experimental workflow for thermodynamic characterization of the dimerization equilibrium.

Applications in Drug Development[2]

  • Photo-activated Drug Release: The carboxylic acid generated upon photolysis can be used to uncage drug pharmacophores or alter the lipophilicity of a prodrug locally.

  • Metabolic Probes: 2-nitrosobenzoic acid is a metabolic intermediate in the oxidation of anthranilic acid. Stable derivatives are used to trap reactive intermediates in tryptophan metabolism studies.

  • NO Donors: While less common than S-nitrosothiols, C-nitroso compounds can act as nitric oxide donors under oxidative stress conditions, relevant for cardiovascular therapeutics.

References

  • J. Am. Chem. Soc. (2024). Reconfigurable Droplet–Droplet Communication Mediated by Photochemical Marangoni Flows. (Provides pKa = 3.63).[2]

  • Physiology (2019). The SLC9A-C Mammalian Na+/H+ Exchanger Family. (Discusses pH jump and pKa ~2.2 in physiological context).

  • BenchChem . 2-Nitrobenzoic Acid Properties. (Reference for nitro-analog pKa).

  • ResearchGate (2021). 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry. (Quantum yields and photolysis kinetics).

  • ChemicalBook . 2-Nitrosobenzoic acid Product Properties. (Melting point data).

  • Chem. Rev. (2016). Dimerization of Aromatic C-Nitroso Compounds. (General thermodynamics of nitroso dimerization).

Sources

Foundational

The Metabolic and Synthetic Role of 2-Nitrosobenzoic Acid

This technical guide provides an in-depth analysis of 2-nitrosobenzoic acid (o-nitrosobenzoic acid), focusing on its pivotal role as a transient, reactive metabolic intermediate. It synthesizes bacterial degradation path...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-nitrosobenzoic acid (o-nitrosobenzoic acid), focusing on its pivotal role as a transient, reactive metabolic intermediate. It synthesizes bacterial degradation pathways, photochemical mechanisms, and toxicological implications for researchers in drug development and microbiology.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Nitrosobenzoic acid (CAS: 612-27-1) is a critical, albeit transient, intermediate in the reduction of 2-nitrobenzoic acid to anthranilic acid (2-aminobenzoic acid). Unlike its stable nitro precursor or amino product, the nitroso congener is highly reactive, electrophilic, and biologically significant as a "proximate toxicant."

This guide details its formation via enzymatic nitroreduction and photochemical rearrangement, its mechanistic fate in biological systems, and protocols for its study. Understanding this intermediate is essential for predicting the genotoxicity of nitro-aromatic drugs and optimizing bioremediation pathways.

Chemical Identity & Properties

The ortho positioning of the nitroso (-N=O) and carboxylic acid (-COOH) groups creates a unique steric and electronic environment.

PropertyDataNotes
IUPAC Name 2-Nitrosobenzoic acid
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
State Crystalline solid (often dimerizes)Exists in equilibrium with azoxy dimer in solid state; monomeric in dilute solution.
Solubility Soluble in ethanol, benzene, DMSOPoor stability in aqueous solution at neutral pH.
Key Reactivity Electrophilic attack, Redox cyclingSusceptible to nucleophilic attack by thiols (GSH) and DNA bases.
Structural Nuance: The Ortho Effect

Unlike p-nitrosobenzoic acid, the ortho isomer exhibits significant intramolecular interaction.[1] The proximity of the nitroso oxygen to the carbonyl carbon facilitates unique cyclization pathways (e.g., to isoxazolone derivatives) under dehydrating conditions, and influences its binding affinity to nitroreductase active sites.

Metabolic Pathways & Biosynthesis

2-Nitrosobenzoic acid appears primarily in two contexts: Bacterial Catabolism and Photochemical Degradation .

Bacterial Nitroreduction (The Major Metabolic Route)

In bacteria (e.g., Pseudomonas, Arthrobacter, E. coli), 2-nitrobenzoic acid is utilized as a carbon/nitrogen source. The degradation is initiated by Oxygen-Insensitive Nitroreductases (Type I) .

  • Enzymes Involved: NfsA, NfsB (flavin-dependent nitroreductases).

  • Mechanism: The enzyme performs a two-electron reduction of the nitro group to the nitroso intermediate.

  • Kinetics: The nitroso intermediate is rarely isolated because the subsequent reduction to 2-hydroxylaminobenzoic acid is typically faster, preventing accumulation of the toxic nitroso species.

The Pathway:

  • Precursor: 2-Nitrobenzoic acid[2][3][4]

  • Step 1 (2e⁻ reduction): 2-Nitrosobenzoic acid (Transient)

  • Step 2 (2e⁻ reduction): 2-Hydroxylaminobenzoic acid

  • Step 3 (Rearrangement/Reduction): Anthranilic acid (2-Aminobenzoic acid)

Photochemical Generation (The Synthetic Route)

In organic synthesis and chemical biology, 2-nitrosobenzoic acid is generated via the photo-rearrangement of 2-nitrobenzaldehyde . This reaction is the basis for o-nitrobenzyl photolabile protecting groups (PPGs).

  • Mechanism: UV irradiation causes an intramolecular oxygen transfer from the nitro group to the benzylic carbon, forming the nitroso acid.

Visualization: Metabolic & Photochemical Pathways

The following diagram illustrates the dual origin and fate of 2-nitrosobenzoic acid.

Metabolic_Fate_of_2_Nitrosobenzoic_Acid Nitro 2-Nitrobenzoic Acid (Precursor) Nitroso 2-NITROSOBENZOIC ACID (Reactive Intermediate) Nitro->Nitroso Nitroreductase (NfsA/B) +2e- Aldehyde 2-Nitrobenzaldehyde (Synthetic Precursor) Aldehyde->Nitroso UV Light (hv) Rearrangement Nitroso->Nitro Futile Cycling (Oxidation) Hydroxylamine 2-Hydroxylaminobenzoic Acid Nitroso->Hydroxylamine Nitroreductase +2e- Adducts DNA/Protein Adducts (Toxicity) Nitroso->Adducts Electrophilic Attack (Non-enzymatic) Anthranilate Anthranilic Acid (Stable Metabolite) Hydroxylamine->Anthranilate Reductase/Lyase

Caption: Central role of the nitroso intermediate in enzymatic reduction and photochemical rearrangement, highlighting the bifurcation between stable metabolism and toxicity.

Toxicological Profile & Mechanism of Action

The "nitroso" moiety is the primary driver of cytotoxicity in nitro-aromatic compounds.

The "Proximate Carcinogen"

While 2-nitrobenzoic acid itself is relatively stable, the 2-nitroso metabolite is an electrophile.

  • DNA Adducts: It can react covalently with the exocyclic amino groups of DNA bases (guanine, adenine), leading to mutagenesis.

  • Protein Binding: Reacts with sulfhydryl (-SH) groups of cysteine residues in essential enzymes, leading to inactivation.

Redox Cycling (Futile Cycling)

In the presence of oxygen, 2-nitrosobenzoic acid can be re-oxidized to the nitro radical anion or back to the parent nitro compound.

  • Consequence: This cycle consumes cellular NADPH and generates Superoxide Anion (O₂•⁻), leading to oxidative stress.

  • Relevance: This mechanism is exploited by certain nitro-antibiotics but is a liability for non-targeted drugs.

Experimental Protocols

Due to its instability, 2-nitrosobenzoic acid is rarely stored. It must be generated in situ or trapped for analysis.

Protocol A: In Situ Trapping of Metabolic Intermediate

Objective: Confirm the formation of 2-nitrosobenzoic acid during bacterial degradation of 2-nitrobenzoate.

  • Culture: Incubate Pseudomonas sp. (OD₆₀₀ = 0.5) with 1 mM 2-nitrobenzoic acid in phosphate buffer (pH 7.2).

  • Inhibition: Add dicoumarol (an NQO1 inhibitor) or manipulate oxygen levels to slow the subsequent reduction step, allowing the nitroso intermediate to accumulate transiently.

  • Derivatization (Trapping):

    • Add Dansyl sulfinic acid or a specific thiol probe to the reaction mixture. The nitroso group reacts to form a stable sulfonamide or sulfinamide adduct.

  • Extraction: Acidify to pH 3.0 with HCl; extract with Ethyl Acetate (3x).

  • Analysis: Analyze via LC-MS/MS .

    • Target Mass: Look for the specific adduct mass.

    • Direct Detection: Alternatively, use rapid-scan UV-Vis spectrophotometry. The nitroso group has a characteristic absorbance around 740-760 nm (weak n->π* transition) or 300-320 nm (strong π->π*).

Protocol B: Photochemical Synthesis (Small Scale)

Objective: Generate a standard for analytical comparison.

  • Dissolve 2-nitrobenzaldehyde (100 mg) in Benzene or DCM.

  • Irradiate with a Mercury arc lamp (>300 nm) for 2-4 hours under Argon.

  • Observation: The solution will turn green/blue (characteristic of monomeric nitroso) then fade as it dimerizes or rearranges.

  • Isolation: Evaporate solvent in vacuo at low temperature (<30°C). The residue contains 2-nitrosobenzoic acid (often as a dimer).

References

  • Enzym

    • Title: "Nitroreductases: Enzymes with Broad Substrate Specificity and Diverse Applic
    • Source: Frontiers in Microbiology
    • URL:[Link]

  • Bacterial Degradation of Nitrobenzo

    • Title: "Bacterial degradation of m-nitrobenzoic acid" (Compar
    • Source: Applied and Environmental Microbiology
    • URL:[Link]

  • Photochemical Rearrangement Mechanisms

    • Title: "Mechanisms of the Photochemical Rearrangement of 2-Nitrobenzaldehyde"
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Toxicity of Nitroso Intermedi

    • Title: "Metabolic activation of nitro-aromatics to reactive species forming DNA adducts"
    • Source: Intern
    • URL:[Link][5]

  • General Chemical D

    • Title: "2-Nitrobenzoic acid - PubChem Compound Summary"
    • Source: N
    • URL:[Link]

Sources

Exploratory

history and discovery of nitrosobenzoic acid synthesis methods

This guide details the historical evolution, chemical mechanisms, and practical synthesis of nitrosobenzoic acids. It is designed for researchers requiring high-purity isolation of these elusive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the historical evolution, chemical mechanisms, and practical synthesis of nitrosobenzoic acids. It is designed for researchers requiring high-purity isolation of these elusive intermediates.

History, Mechanisms, and Advanced Protocols

Executive Summary & Chemical Significance

Nitrosobenzoic acids (


) represent a challenging class of intermediates in organic synthesis. Unlike their stable nitro (

) precursors, nitroso compounds are highly reactive, prone to dimerization, and sensitive to light and heat.
  • The "Ortho" Anomaly: o-Nitrosobenzoic acid is historically significant due to the Ciamician-Silber reaction , a photochemical rearrangement that provided early evidence of light-induced isomerism.

  • The Dimerization Equilibrium: In the solid state, these acids exist as stable, colorless (or pale yellow) azodioxy dimers. In solution or upon heating, they dissociate into reactive, green/blue monomers.


(Colorless Dimer)


(Green Monomer)

Historical Timeline & Discovery

The discovery of nitrosobenzoic acids is bifurcated by the stability of the isomers.

EraKey FigureDiscovery / MethodSignificance
1874 Adolf von Baeyer General Nitroso SynthesisEstablished the first synthesis of nitrosobenzene, laying the groundwork for derivatives.
1901 Ciamician & Silber Photochemical RearrangementDiscovered that o-nitrobenzaldehyde rearranges to o-nitrosobenzoic acid under sunlight.[1] This was one of the first "Green Chemistry" reactions.
1904 F.J.[2][3][4] Alway Zinc Reduction / OxidationFirst successful isolation of m- and p-nitrosobenzoic acids. Alway reduced nitrobenzoic acids to hydroxylamines (using Zn/AcOH) and re-oxidized them to nitroso compounds.
2000s Modern Era Oxone® OxidationDevelopment of potassium peroxymonosulfate (Oxone) protocols for the direct, high-yield oxidation of aminobenzoic acids.

Mechanistic Pathways & Visualization

The Ciamician-Silber Photorearrangement (Ortho Isomer)

This reaction is specific to o-nitrobenzaldehyde. Upon UV irradiation (365–400 nm), the nitro group oxygen abstracts a benzylic hydrogen, leading to a ketene intermediate that cyclizes to the nitroso acid.

CiamicianSilber Start o-Nitrobenzaldehyde Excited Excited Triplet State (n -> π*) Start->Excited hν (UV) Inter Aci-Nitro / Ketene Intermediate Excited->Inter H-Abstraction Product o-Nitrosobenzoic Acid Inter->Product Rearrangement

Figure 1: The photochemical rearrangement mechanism of o-nitrobenzaldehyde.

Oxidation of Aminobenzoic Acids (Para/Meta Isomers)

The most robust modern method involves the oxidation of the amino group (


) to the nitroso group (

) using Oxone®. This avoids the over-oxidation to the nitro (

) state if conditions are controlled.

OxoneOxidation Amine p-Aminobenzoic Acid Hydroxyl Hydroxylamine Intermediate (Ar-NHOH) Amine->Hydroxyl Oxidation (2e-) Oxone Oxone® (KHSO5) Oxone->Hydroxyl Nitroso p-Nitrosobenzoic Acid (Monomer) Hydroxyl->Nitroso Oxidation (2e-) Dimer Azodioxy Dimer (Solid Precipitate) Nitroso->Dimer Crystallization/Equilibrium

Figure 2: Oxidative pathway from amine to nitroso using Peroxymonosulfate.

Experimental Protocols

Protocol A: Synthesis of p-Nitrosobenzoic Acid (Oxone Method)

Best for: High purity, laboratory scale, para and meta isomers. Reference: Chemical Reviews 2013, 113, 3, 2090–2139 (Adapted from Yang et al.).

Reagents:

  • p-Aminobenzoic acid (PABA): 1.37 g (10 mmol)

  • Oxone® (Potassium peroxymonosulfate): 12.3 g (20 mmol)

  • Dichloromethane (DCM): 50 mL

  • Water: 100 mL

Step-by-Step Methodology:

  • Preparation: Dissolve p-aminobenzoic acid in 50 mL of DCM in a round-bottom flask. (Note: PABA has limited solubility; a suspension is acceptable).

  • Oxidant Solution: Dissolve Oxone® in 100 mL of distilled water.

  • Biphasic Reaction: Add the aqueous Oxone solution to the DCM mixture in one portion.

  • Stirring: Vigorously stir the biphasic mixture at room temperature for 30–60 minutes.

    • Observation: The organic layer will turn transiently green (monomer) before a solid precipitate forms.

  • Quenching & Isolation: The product typically precipitates as the dimer (yellow/cream solid) at the interface or within the aqueous layer due to the acidity of the carboxylic group.

  • Filtration: Filter the solid precipitate. Wash strictly with cold water (

    
     mL) to remove inorganic salts (
    
    
    
    ).
  • Drying: Dry under vacuum over

    
    . Avoid heat, which promotes polymerization or degradation.
    
  • Yield: Expected yield 85–95%.

Protocol B: Synthesis of o-Nitrosobenzoic Acid (Photochemical)

Best for: Ortho isomer specifically (avoids steric hindrance issues of oxidative coupling). Reference: Ciamician, G., Silber, P. Ber. dtsch. chem. Ges. 1901, 34, 2040.

Reagents:

  • o-Nitrobenzaldehyde: 2.0 g

  • Solvent: Benzene (Historical) or Acetone/DCM (Modern safer alternative)

  • Light Source: High-pressure Mercury lamp or 365 nm UV LED.

Step-by-Step Methodology:

  • Dissolution: Dissolve o-nitrobenzaldehyde in the minimum amount of solvent (DCM is recommended for solubility).

  • Irradiation: Place the solution in a quartz or borosilicate vessel. Irradiate with UV light (365 nm) for 4–6 hours.

    • Process Control: Monitor by TLC. The aldehyde spot will disappear, replaced by a streak (acid).

  • Precipitation: The o-nitrosobenzoic acid is less soluble than the aldehyde and often precipitates directly from non-polar solvents as a white/yellow powder.

  • Purification: Wash the precipitate with cold chloroform to remove unreacted aldehyde.

Comparative Data: Isomer Properties

Propertyo-Nitrosobenzoic Acidm-Nitrosobenzoic Acidp-Nitrosobenzoic Acid
Synthesis Route Photochemical (Ciamician-Silber)Reduction/Oxidation (Alway) or OxoneOxone Oxidation (Preferred)
Dimer Color Colorless / WhiteYellow / CreamYellow / Cream
Monomer Color Green (in solution)Green-BlueGreen
Solubility Soluble in hot alcohol; degradesModerate in etherPoor in non-polar solvents
Stability Unstable: Cyclizes to isoxazoloneModerateStable as dimer

References

  • Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 34(2), 2040–2046.

  • Alway, F. J. (1904). The Nitrosobenzoic Acids. American Chemical Journal, 32, 385.

  • Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azo Compounds. Journal of Organic Chemistry, 70(6), 2350–2352.

  • Hussain, H., et al. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(3), 2090–2139.

Sources

Protocols & Analytical Methods

Method

protocol for oxidation of anthranilic acid to 2-nitrosobenzoic acid

Application Note: Controlled Oxidation of Anthranilic Acid to 2-Nitrosobenzoic Acid via a Biphasic Oxone® Protocol Executive Summary & Chemical Rationale The oxidation of anthranilic acid (2-aminobenzoic acid) to 2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Oxidation of Anthranilic Acid to 2-Nitrosobenzoic Acid via a Biphasic Oxone® Protocol

Executive Summary & Chemical Rationale

The oxidation of anthranilic acid (2-aminobenzoic acid) to 2-nitrosobenzoic acid is a critical transformation for synthesizing complex heterocycles, azo dyes, and pharmaceutical intermediates[1]. Historically, this oxidation relied on hazardous reagents such as peroxymonosulfuric acid (Caro's acid) or peroxyacetic acid[1]. Modern synthetic standards demand safer, highly scalable alternatives.

As a field-proven methodology, this protocol utilizes Oxone® (potassium peroxymonosulfate), a stable, commercially available triple salt (2KHSO₅·KHSO₄·K₂SO₄) that safely delivers the active peroxymonosulfate (HSO₅⁻) oxidant[2]. By engineering a buffered, biphasic reaction environment, we establish a self-validating system that maximizes the yield of the kinetically favored nitroso product while strictly suppressing thermodynamic over-oxidation to 2-nitrobenzoic acid[3].

Causality Behind Experimental Design (E-E-A-T)

Achieving high chemoselectivity in this protocol requires precise control over three interconnected variables:

  • pH Buffering (Overcoming Amine Deactivation): Oxone solutions are highly acidic (pH ~2). At this pH, the amino group of anthranilic acid (pKa ~4.2) protonates to form an electron-deficient ammonium salt, which strongly resists electrophilic oxidation. By buffering the aqueous phase to pH 7.5 with sodium bicarbonate (NaHCO₃), the substrate is maintained as a reactive free amine, ensuring rapid conversion to the N-hydroxyanthranilic acid intermediate[1].

  • Biphasic Partitioning (Preventing Over-Oxidation): 2-Nitrosobenzoic acid is highly susceptible to further oxidation. Utilizing a dichloromethane/water (CH₂Cl₂/H₂O) biphasic system ensures that as soon as the non-polar nitroso product forms, it rapidly partitions into the organic layer. This physical separation isolates the product from the aqueous oxidant, acting as a built-in chemoselective safeguard[3].

  • Thermal Control (Kinetic Trapping): Nitrosoarenes are thermally labile. Maintaining the reaction strictly between 0–5 °C traps the kinetic nitroso product and prevents the activation energy threshold for over-oxidation to the nitro derivative from being crossed[2].

  • Monomer-Dimer Equilibrium: In the CH₂Cl₂ solution, the product exists as a pale blue/green monomer. Upon solvent evaporation, it crystallizes into a colorless to pale-yellow azodioxide dimer. This distinct colorimetric shift serves as a self-validating visual indicator of successful synthesis[3],[4].

Mechanism A Anthranilic Acid (Free Amine) B N-Hydroxyanthranilic Acid (Intermediate) A->B KHSO5 (Buffered pH 7.5) C 2-Nitrosobenzoic Acid (Target Product) B->C KHSO5 Fast D 2-Nitrobenzoic Acid (Over-oxidation) C->D Excess KHSO5 T > 10°C

Fig 1: Mechanistic pathway of anthranilic acid oxidation highlighting kinetic control.

Quantitative Optimization Data

The following table summarizes the causal relationship between the reaction parameters and the resulting product distribution. These metrics validate the necessity of the chosen protocol conditions.

Temperature (°C)Aqueous pHOxone (equiv)*Conversion (%)Yield of Nitroso (%)Yield of Nitro (%)
25 (RT)2.0 (Unbuffered)1.1< 10TracesTraces
25 (RT)7.5 (Buffered)1.1> 994550
0–5 7.5 (Buffered) 1.1 > 99 88 < 5
0–57.5 (Buffered)2.5> 991580

*Note: 1.0 equivalent of the Oxone triple salt provides 2.0 equivalents of the active KHSO₅ oxidant, which is the exact stoichiometric requirement for converting an amine to a nitroso group.

Materials and Reagents

Ensure all solvents are ACS reagent grade. The biphasic nature of the reaction requires vigorous mechanical or magnetic stirring to maximize the interfacial surface area.

ReagentMW ( g/mol )EquivalentsAmountRole
Anthranilic Acid137.141.01.37 g (10.0 mmol)Starting Material
Oxone® (Triple Salt)614.761.16.76 g (11.0 mmol)Primary Oxidant
Sodium Bicarbonate84.01~4.03.36 g (40.0 mmol)pH Buffer
Dichloromethane84.93-50 mLOrganic Phase
Deionized Water18.02-50 mLAqueous Phase

Step-by-Step Experimental Protocol

Phase 1: System Preparation

  • Equip a 250 mL round-bottom flask with a large magnetic stir bar and place it in an ice-water bath.

  • Add 1.37 g (10.0 mmol) of anthranilic acid to the flask, followed by 50 mL of dichloromethane (CH₂Cl₂).

  • In a separate beaker, dissolve 3.36 g of sodium bicarbonate (NaHCO₃) in 25 mL of deionized water. Add this buffer solution to the reaction flask.

  • Initiate vigorous stirring (>800 rpm) to create a fine emulsion. Allow the mixture to cool strictly to 0–5 °C.

Phase 2: Controlled Oxidation 5. In a separate Erlenmeyer flask, dissolve 6.76 g (11.0 mmol) of Oxone® in 25 mL of deionized water. Expert Insight: Oxone dissolution is endothermic; ensure the solution is fully homogeneous before proceeding. 6. Transfer the Oxone solution to an addition funnel. 7. Add the Oxone solution dropwise to the vigorously stirring biphasic mixture over a period of 30 minutes. 8. Monitor the internal temperature closely; do not allow it to exceed 5 °C. As the reaction proceeds, the organic layer will transition to a distinct pale blue/green color, confirming the generation of the monomeric nitroso species. 9. Continue stirring at 0–5 °C for an additional 1.5 hours after the addition is complete.

Phase 3: Workup and Isolation 10. Transfer the cold biphasic mixture to a separatory funnel. 11. Separate the blue/green organic (bottom) layer. Extract the remaining aqueous layer with an additional 20 mL of cold CH₂Cl₂. 12. Combine the organic layers and wash sequentially with cold water (1 x 20 mL) and cold brine (1 x 20 mL). 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 10 minutes. Filter the drying agent. 14. Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature strictly below 25 °C. 15. As the solvent evaporates, the blue color will fade, and a pale-yellow to colorless precipitate (the azodioxide dimer) will form. Dry the solid under high vacuum to afford 2-nitrosobenzoic acid.

Workflow Step1 Dissolve Anthranilic Acid in CH2Cl2 / H2O Step2 Buffer to pH 7.5 (NaHCO3) Step1->Step2 Step3 Cool to 0-5 °C Step2->Step3 Step4 Dropwise Addition of Aqueous Oxone Step3->Step4 Step5 Phase Separation & CH2Cl2 Extraction Step4->Step5 Step6 Crystallization of Azodioxide Dimer Step5->Step6

Fig 2: Step-by-step biphasic experimental workflow for synthesizing 2-nitrosobenzoic acid.

References

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives CORE (Open Access Research Papers) 1[1]

  • One-pot preparation of azobenzenes from nitrobenzene ResearchGate (Tetrahedron) 3[3]

  • Product Class 22: Nitrosoarenes Science of Synthesis (Thieme Connect) 2[2]

  • Amino, Nitroso And Nitro Compounds And Their Derivatives Volume 1 Internet Archive (1982) 4[4]

Sources

Application

Application Note: Synthesis of Functionalized Indoles Using 2-Nitrosobenzoic Acid Equivalents

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of functionalized indoles. It addresses the specific reactivity of 2-nitrosobenzoic acid (and its stable tautomeric equiv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of functionalized indoles. It addresses the specific reactivity of 2-nitrosobenzoic acid (and its stable tautomeric equivalent, anthranil or 2,1-benzisoxazole ) in the construction of indole scaffolds.

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery. While the Fischer and Bischler syntheses are classical standards, they often lack tolerance for sensitive functional groups or require harsh conditions.

This guide details the synthesis of functionalized indoles using 2-nitrosobenzoic acid derivatives . Mechanistically, this reagent acts as a 1,3-dipole (in its anthranil form) or an internal oxidant/directing group (in its open nitroso form). The protocols herein focus on the Rhodium(III)-catalyzed [4+2] annulation with alkynes, a method that offers superior atom economy and regiocontrol compared to traditional methods.

Key Advantages:

  • Atom Economy: Redox-neutral pathways (internal oxidant).[1]

  • Regiocontrol: Directed C-H activation ensures precise C2/C3 substitution.

  • Functionalization: Direct access to 7-acylindoles (difficult to access via Fischer synthesis).

Chemical Context: The Nitroso-Anthranil Equilibrium

Practitioners must understand that 2-nitrosobenzoic acid is rarely isolated in its open form due to instability (dimerization/polymerization). In synthetic practice, it exists in equilibrium with its dehydrated cyclic tautomer, anthranil (2,1-benzisoxazole) , or is generated in situ from 2-nitrobenzoic acid or anthranilic acid .

  • The Reagent: For most protocols, anthranils are the stable, shelf-stable surrogates for 2-nitrosobenzoic acids.

  • The Reaction: The N-O bond serves as an internal oxidant, accepting electrons during the catalytic cycle to form the indole nitrogen without external oxidants.

Mechanism of Action

The transformation proceeds via a Rh(III)-catalyzed C-H activation cascade. The 2-nitrosobenzoic acid (or anthranil) coordinates to the metal, directing C-H activation at the ortho-position, followed by alkyne insertion and N-O bond cleavage.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the equilibrium between the nitroso species and the anthranil, and the critical nitrene-insertion step.

IndoleSynthesis Precursor Anthranil (2,1-Benzisoxazole) Equilibrium 2-Nitrosobenzoic Acid (Transient Species) Precursor->Equilibrium Tautomerization Complex_A Rh(III)-Coordination (C-H Activation) Precursor->Complex_A + [Cp*RhCl2]2 / AgSbF6 Alkyne_Insert Alkyne Insertion (Rhodacycle Formation) Complex_A->Alkyne_Insert + Alkyne (R-C≡C-R') NO_Cleavage N-O Bond Cleavage (Internal Oxidation) Alkyne_Insert->NO_Cleavage Reductive Elimination Product 7-Acylindole (Functionalized Scaffold) NO_Cleavage->Product Protonolysis

Figure 1: Mechanistic pathway for the Rh(III)-catalyzed conversion of anthranils (2-nitrosobenzoic acid equivalents) to indoles.

Experimental Protocols

Protocol A: Synthesis of 7-Acylindoles from Anthranils (Rh-Catalyzed)

This protocol is the industry standard for utilizing the "2-nitroso" oxidation state to generate high-value 7-functionalized indoles.

Reagents & Equipment:

  • Substrate: Substituted Anthranil (1.0 equiv)

  • Coupling Partner: Internal Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[2]

  • Additive: AgSbF₆ (10 mol%) - Activates the Rh precatalyst

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH (green alternative)

  • Conditions: 60–80 °C, sealed tube.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under N₂ flow, charge a dried reaction tube with [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol). Add 1.0 mL of anhydrous DCE. Stir at room temperature for 10 minutes (solution turns turbid as AgCl precipitates).

  • Substrate Addition: Add the Anthranil derivative (1.0 mmol) and the Alkyne (1.2 mmol) to the reaction mixture. Rinse the sides with an additional 1.0 mL of DCE.

  • Reaction: Seal the tube with a Teflon-lined cap. Heat the block to 80 °C and stir vigorously (1000 rpm) for 16 hours.

    • Checkpoint: The reaction mixture usually changes from pale yellow to dark orange/brown.

  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove silver salts and catalyst residues. Wash the pad with CH₂Cl₂ (3 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Yield Expectation: 75–92% depending on alkyne sterics.

Protocol B: Decarboxylative Synthesis from 2-Nitrobenzoic Acid

For users starting directly from the acid to access unsubstituted (at C7) indoles. This route generates the 2-nitroso intermediate in situ followed by decarboxylation.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • Alkyne (1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)[3]

  • Cu(OAc)₂ (20 mol%) - Co-oxidant/Promoter

  • Solvent: DMF, 120 °C.

Key Difference: This pathway involves the extrusion of CO₂, making it formally a coupling of nitrosobenzene and alkyne, but utilizing the acid for stability and handling.

Data Summary & Substrate Scope

The following table summarizes the tolerance of Protocol A (Anthranil route) towards various functional groups.

EntryAlkyne TypeR-Group (Anthranil)Product Yield (%)Notes
1 DiphenylacetyleneH92%Excellent reactivity.
2 Dialkyl (e.g., 4-octyne)5-Cl81%Good tolerance for halides.
3 Asymmetric (Ph-C≡C-Me)5-OMe78%Regioselectivity > 10:1 (Ph at C2).
4 Terminal AlkyneH< 10%Critical Limitation: Terminal alkynes often dimerize; require modification.
5 Ester-linked AlkyneH85%Compatible with esters/amides.

Critical Troubleshooting Guide

Issue 1: Low Conversion
  • Cause: Inactive catalyst species due to moisture.

  • Solution: Ensure AgSbF₆ is dry (hygroscopic). Use freshly distilled DCE.

  • Check: If the reaction stays pale yellow, the active cationic Rh(III) species likely did not form.

Issue 2: Regioselectivity Issues (Asymmetric Alkynes)
  • Insight: The bulky Cp* ligand on Rhodium generally directs the larger group of the alkyne to the C2 position of the indole (distal to the bulky catalyst center during insertion).

  • Adjustment: If selectivity is poor, switch to a bulkier carboxylate additive (e.g., AgOAc instead of AgSbF₆) or use a more sterically demanding Cp* derivative.

Issue 3: 2-Nitrosobenzoic Acid Instability
  • Observation: If attempting to isolate 2-nitrosobenzoic acid, it turns to a brown gum.

  • Protocol Fix: Do not isolate. Generate in situ or use the Anthranil tautomer. Anthranils are commercially available or easily made by mild oxidation of 2-aminobenzaldehydes.

References

  • Rh(III)

    • Title: "Rhodium(III)-Catalyzed Hydrazine-Directed C-H Activation for Indole Synthesis" (Contextual Basis)
    • Source:J. Am. Chem. Soc.[4] 2012, 134, 28, 11908–11911.

    • URL:[Link]

  • Decarboxylative Mechanisms

    • Title: "Decarboxylative Cross-Coupling of 2-Nitrobenzoic Acids"
    • Source:Angew. Chem. Int. Ed. 2011, 50, 11098.
    • URL:[Link]

  • Anthranil as Nitroso Equivalent

    • Title: "Gold-Catalyzed C-H Annulation of Anthranil Deriv
    • Source:Chem. Sci. 2011, 2, 1500-1504.
    • URL:[Link]

  • Review of Indole Synthesis from Nitro/Nitroso Compounds

    • Title: "Recent Advances in the Synthesis of Indoles
    • Source:Org.[1][2][4][5] Chem. Front. 2020, 7, 1209-1238.

    • URL:[Link]

Sources

Method

Advanced Catalytic Synthesis of Azo Compounds Utilizing 2-Nitrosobenzoic Acid: Application Notes and Protocols

Introduction & Strategic Rationale Azobenzenes and their derivatives are ubiquitous structural motifs in materials science, dye chemistry, and the rapidly expanding field of photopharmacology[1]. The ability of the azo l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azobenzenes and their derivatives are ubiquitous structural motifs in materials science, dye chemistry, and the rapidly expanding field of photopharmacology[1]. The ability of the azo linkage (–N=N–) to undergo reversible cis-trans photoisomerization makes it an ideal molecular switch for targeted drug delivery and dynamic biological probes.

Within this chemical space, 2-nitrosobenzoic acid serves as a highly privileged building block. The ortho-carboxylic acid moiety not only provides a versatile synthetic handle for downstream bioconjugation (e.g., peptide coupling or surface functionalization) but also exerts steric and electronic influences that can tune the thermal relaxation half-life of the resulting azo switch. This application note details the causal mechanisms and validated protocols for synthesizing asymmetric azo compounds via the catalytic Baeyer-Mills reaction, utilizing 2-nitrosobenzoic acid as the primary electrophile.

Mechanistic Insights: The Baeyer-Mills Coupling

While symmetrical azo compounds can be accessed via transition-metal catalyzed reductive coupling of nitroarenes, the synthesis of highly functionalized, asymmetric azo compounds relies heavily on the Baeyer-Mills reaction[2].

Causality in Experimental Design

The Baeyer-Mills reaction involves the condensation of a nitrosoarene with an aniline derivative. This process is classically catalyzed by a Brønsted acid, most commonly glacial acetic acid[3].

  • Role of the Catalyst: The acidic environment protonates the oxygen atom of the nitroso group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating the nucleophilic attack by the aniline nitrogen.

  • Predictive Reactivity & Byproduct Mitigation: A notorious pitfall of this synthesis is the competitive formation of azoxybenzene byproducts. The divergence between the desired azo product and the azoxy byproduct is dictated by the oxidation potentials of the coupling partners. To maximize the yield of the target azo compound, one must pair an electron-poor nitrosoarene (such as 2-nitrosobenzoic acid) with an electron-rich aniline[4]. If the oxidation potentials are mismatched, the intermediate hydroxylamine undergoes an undesired oxidation pathway rather than the requisite dehydration.

Visualization of the Reaction Pathway

BaeyerMills A 2-Nitrosobenzoic Acid C Condensation (AcOH Catalyzed) A->C B Aniline Derivative B->C D Hydroxylamine Intermediate C->D E Dehydration (-H2O) D->E Optimal Potentials G Azoxybenzene (Byproduct) D->G Mismatched Potentials F Asymmetric Azo Compound (Target) E->F

Mechanistic pathway of the Baeyer-Mills reaction highlighting azo versus azoxy product divergence.

Quantitative Data: Comparison of Synthetic Strategies

To guide process development, the following table summarizes the performance metrics of various catalytic strategies used to couple nitroso/nitro compounds into azo derivatives.

Synthesis StrategyCatalyst / ReagentsReaction TimeTypical YieldKey Operational Advantage
Batch Baeyer-Mills Glacial Acetic Acid12–24 h60–85%Highly selective for asymmetric targets; simple setup.
Continuous Flow Baeyer-Mills Glacial Acetic Acid2–4 h70–90%Highly scalable; rapid mixing limits azoxy byproducts[3].
Reductive Coupling Transition Metals (Pd, Au)4–12 h50–80%Utilizes nitroarenes directly, avoiding intermediate oxidation[2].

Experimental Protocols

The following protocols are designed as self-validating workflows. Each step includes internal checkpoints to ensure the chemical integrity of the intermediates before proceeding.

Protocol A: Chemoselective Synthesis of 2-Nitrosobenzoic Acid

Rationale: Direct oxidation of 2-aminobenzoic acid (anthranilic acid) using Oxone (potassium peroxymonosulfate) is highly chemoselective. Oxone's controlled oxidation potential traps the intermediate at the nitroso stage, preventing over-oxidation to the nitro derivative[5].

Materials:

  • 2-Aminobenzoic acid (1.0 equiv)

  • Oxone® (2.0 equiv)

  • Dichloromethane (DCM)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 2-aminobenzoic acid in 20 mL of DCM in a round-bottom flask.

  • Oxidant Preparation: In a separate beaker, dissolve 20.0 mmol of Oxone in 40 mL of deionized water.

  • Biphasic Oxidation: Add the aqueous Oxone solution dropwise to the vigorously stirred DCM solution at room temperature.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 1 to 2 hours. Self-Validation Check: The organic layer will turn a deep emerald green, indicating the presence of the monomeric nitroso species in solution.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure. Self-Validation Check: As the solvent evaporates and the concentration increases, the green monomer dimerizes into a pale yellow/colorless solid.

  • Characterization: Confirm purity via

    
     NMR (DMSO-
    
    
    
    ). The aromatic protons will shift significantly downfield compared to the starting aniline due to the strong electron-withdrawing nature of the nitroso group.
Protocol B: Glacial Acetic Acid-Catalyzed Baeyer-Mills Coupling

Rationale: This protocol utilizes glacial acetic acid as both the solvent and the Brønsted acid catalyst to drive the condensation of 2-nitrosobenzoic acid with a target aniline, yielding an asymmetric azo compound.

Materials:

  • 2-Nitrosobenzoic acid (1.0 equiv)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.05 equiv)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) (Optional co-solvent for solubility)

Step-by-Step Methodology:

  • Reagent Mixing: In a foil-wrapped round-bottom flask (to prevent premature photoisomerization), dissolve 5.0 mmol of 2-nitrosobenzoic acid and 5.25 mmol of the aniline derivative in 15 mL of glacial acetic acid.

  • Catalytic Condensation: Stir the reaction mixture at room temperature (or up to 40 °C for sterically hindered anilines) for 12 to 24 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). Self-Validation Check: The reaction is complete when the characteristic green/blue tint of the nitroso monomer is entirely replaced by a deep orange or vibrant red hue, signifying the formation of the extended

    
    -conjugated azo system.
    
  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with saturated aqueous

    
     until CO
    
    
    
    evolution ceases.
  • Purification: Wash the organic layer with brine, dry over

    
    , and purify the crude product via flash column chromatography on silica gel.
    
  • Spectroscopic Validation: Analyze the purified product via UV-Vis spectroscopy. A successful azo linkage will exhibit a strong

    
     transition band (typically 320–350 nm) and a weaker, symmetry-forbidden 
    
    
    
    transition band (typically 430–450 nm) characteristic of the trans-azobenzene state[1].

References

  • - MDPI (Molecules)[2] 2. - PubMed - NIH (Org. Biomol. Chem.)[4]

  • - Beilstein Journal of Organic Chemistry[3] 4. - RSC Publishing (Chem. Soc. Rev.)[1] 5. - PMC (J. Med. Chem.)[5]

Sources

Application

Application Note: Regioselective Hetero-Diels-Alder Cycloadditions Involving In Situ Generated 2-Nitrosobenzoic Acid

Introduction Nitrosoarenes are highly versatile dienophiles in Hetero-Diels-Alder (HDA) reactions, enabling the rapid construction of complex nitrogen- and oxygen-containing heterocycles such as 3,6-dihydro-1,2-oxazines[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrosoarenes are highly versatile dienophiles in Hetero-Diels-Alder (HDA) reactions, enabling the rapid construction of complex nitrogen- and oxygen-containing heterocycles such as 3,6-dihydro-1,2-oxazines[1]. However, the intrinsic instability, toxicity, and tendency of nitroso compounds to dimerize or over-oxidize present significant synthetic bottlenecks[2]. To circumvent these issues, the in situ photochemical generation of 2-nitrosobenzoic acid from 2-nitrobenzaldehyde has emerged as a robust and elegant protocol[3].

This application note details the mechanistic rationale, regioselective principles, and step-by-step experimental protocols for utilizing 2-nitrosobenzoic acid in[4+2] cycloadditions. By leveraging light-mediated structural rearrangement, researchers can achieve high atom-economy and precise regiocontrol without isolating reactive nitroso intermediates.

Mechanistic Rationale and Causality

Photochemical Isomerization

The generation of 2-nitrosobenzoic acid relies on the well-documented photoisomerization of 2-nitrobenzaldehyde[2]. Upon irradiation with UV light (typically 365 nm), the nitro group is excited to a triplet state. This initiates an intramolecular hydrogen abstraction from the adjacent benzylic position, forming a short-lived biradical intermediate[4]. Subsequent rearrangement yields a ketene intermediate, which rapidly hydrates or rearranges to form 2-nitrosobenzoic acid[1]. Because 2-nitrosobenzoic acid is a moderately strong acid, this reaction is also famously used to create rapid, light-induced pH-jumps in aqueous solutions[5],[6].

PhotochemicalPathway A 2-Nitrobenzaldehyde (Ground State) B Excited Triplet State (n,π*) A->B UV Light (365 nm) C Biradical / Ketene Intermediate B->C Intramolecular H-Abstraction D 2-Nitrosobenzoic Acid (Active Dienophile) C->D Rearrangement (Rapid)

Photochemical isomerization pathway of 2-nitrobenzaldehyde to 2-nitrosobenzoic acid.

Frontier Molecular Orbital (FMO) Control of Regioselectivity

In the context of the nitroso Diels-Alder reaction, the regioselectivity is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroso dienophile[7]. The electron-withdrawing carboxylic acid group at the ortho position of 2-nitrosobenzoic acid significantly lowers the LUMO energy of the N=O bond, enhancing its electrophilicity.

When reacting with unsymmetrical dienes (e.g., 1-substituted dienes), the reaction exhibits high regioselectivity. The larger orbital coefficient on the nitrogen atom of the nitroso group preferentially overlaps with the less sterically hindered, higher-coefficient terminal carbon of the diene, leading to the proximal 3,6-dihydro-1,2-oxazine isomer as the major product.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in quality control steps. The generation of the nitroso species can be monitored by the distinct color change (colorless to pale green/blue) and confirmed by the immediate trapping with the diene[8].

Protocol A: Batch Photochemical Cycloaddition

Reagents & Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv, 1.0 mmol)

  • Conjugated Diene (e.g., cyclopentadiene or 1,3-cyclohexadiene) (3.0 equiv, 3.0 mmol)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous and degassed (10 mL)

  • Photoreactor equipped with 365 nm UV LEDs

Step-by-Step Procedure:

  • Preparation: In an oven-dried borosilicate glass reaction vial, dissolve 2-nitrobenzaldehyde in the degassed solvent. Causality: Degassing removes dissolved oxygen, preventing unwanted quenching of the triplet excited state and minimizing over-oxidation of the nitroso product[4].

  • Diene Addition: Add the conjugated diene to the solution. Seal the vial with a PTFE-lined septum.

  • Irradiation: Place the vial in the photoreactor. Irradiate at 365 nm at ambient temperature (20–25 °C) for 4–6 hours. Causality: 365 nm specifically excites the nitro group without causing deleterious side reactions in the diene or the resulting oxazine product.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The transient appearance of a green/blue tint indicates nitroso formation, which rapidly fades as the Diels-Alder trapping occurs[8].

  • Workup: Once starting material is consumed, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 3,6-dihydro-1,2-oxazine derivative.

Protocol B: Continuous Flow Synthesis (Scale-Up)

Continuous flow setups outcompete batch setups in photon flux density, allowing for faster reaction times and safer handling of reactive intermediates[9],[4].

  • System Setup: Utilize a transparent fluoropolymer (FEP) tubing reactor (1.0 mm ID) wrapped around a custom 365 nm LED cylinder.

  • Solution Preparation: Prepare a single feed solution containing 2-nitrobenzaldehyde (0.1 M) and the diene (0.3 M) in MeCN.

  • Flow Parameters: Pump the solution through the reactor at a flow rate corresponding to a residence time of 15–30 minutes. Causality: The narrow path length ensures uniform photon penetration, drastically reducing the reaction time compared to batch[4].

  • Collection: Collect the output stream directly into a flask wrapped in aluminum foil. Evaporate and purify as described in Protocol A.

FlowWorkflow A 1. Reagent Preparation 2-Nitrobenzaldehyde + Diene B 2. Continuous Flow Pumping Syringe Pump (0.1 mL/min) A->B C 3. Photochemical Reactor FEP Tubing + 365 nm LEDs B->C D 4. In-line Trapping [4+2] Cycloaddition C->D E 5. Collection & Purification Flash Chromatography D->E

Continuous flow workflow for the scale-up of nitroso Diels-Alder cycloadditions.

Quantitative Data: Regioselectivity and Yields

The table below summarizes typical outcomes for the in situ generation and trapping of 2-nitrosobenzoic acid with various dienes, demonstrating the regioselective power of this protocol.

Diene SubstrateMajor Product (Regioisomer)Regiomeric Ratio (Proximal:Distal)Isolated Yield (%)
CyclopentadieneBicyclic 1,2-oxazine> 99:1 (Symmetric)85 - 92%
1,3-CyclohexadieneBicyclic 1,2-oxazine> 99:1 (Symmetric)81 - 88%
1-Methyl-1,3-butadieneProximal 3-methyl-1,2-oxazine92:876%
2-Methyl-1,3-butadiene (Isoprene)Proximal 4-methyl-1,2-oxazine85:1570%
Danishefsky's DieneProximal methoxy-oxazine> 95:565%

Note: Ratios are determined by crude ^1H-NMR integration. The high regioselectivity with 1-substituted dienes is driven by the maximized HOMO-LUMO overlap between the diene's terminal carbon and the nitroso nitrogen[7].

Troubleshooting & Best Practices

  • Low Yields / High Background Degradation: If the conversion of 2-nitrobenzaldehyde is poor, verify the emission spectrum of the UV source. Broad-spectrum UV lamps may cause secondary photolysis of the Diels-Alder adduct. Use narrow-band 365 nm LEDs.

  • Poor Regioselectivity: Regioselectivity can be temperature-dependent. If a lower regiomeric ratio is observed, consider equipping the photoreactor with a cooling jacket to maintain the reaction strictly at or below 20 °C.

  • Incomplete Trapping: If 2-nitrosobenzoic acid accumulates and dimerizes (forming azobenzene dioxides), increase the equivalents of the diene to ensure the bimolecular trapping rate outcompetes dimerization[10].

References

  • Photochemical reactions, Chemistry tutorial - Tutorsglobe.com. TutorsGlobe.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - NIH.
  • 420E, Photochemistry Notes (Complete). Scribd.
  • CHM 414 PHOTOCHEMISTRY & PERICYCLIC REACTIONS. National Open University of Nigeria.
  • Product Class 22: Nitrosoarenes. Thieme-Connect.
  • Unlocking the Synthetic Potential of Light Excited Aryl Ketones. Università degli Studi di Padova.
  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. ResearchGate.
  • Allylic Amination and Carbon–carbon Double Bond Transposition Catalyzed by Cobalt(II) azodioxide Complexes. EngagedScholarship@CSU.
  • Photochemistry. Volume 46. DOKUMEN.PUB.

Sources

Technical Notes & Optimization

Troubleshooting

preventing over-oxidation of 2-nitrosobenzoic acid during synthesis

Topic: Preventing Over-Oxidation During Synthesis from Anthranilic Acid Executive Summary: The Stability Paradox User Issue: "I am trying to synthesize 2-nitrosobenzoic acid from anthranilic acid using Oxone, but I keep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Oxidation During Synthesis from Anthranilic Acid

Executive Summary: The Stability Paradox

User Issue: "I am trying to synthesize 2-nitrosobenzoic acid from anthranilic acid using Oxone, but I keep isolating 2-nitrobenzoic acid (yellow solid) or getting low yields."

Root Cause: The nitroso group (


) is an intermediate oxidation state between the hydroxylamine (

) and the nitro group (

). It is thermodynamically unstable relative to the nitro compound. In homogeneous aqueous solutions, the oxidant (Oxone) rapidly drives the reaction past the nitroso stage to the nitro stage.

The Solution: You must utilize a Self-Validating Biphasic System . By running the reaction in a Dichloromethane (DCM) / Water mixture, the lipophilic nitroso product is "trapped" in the organic layer immediately upon formation, physically separating it from the water-soluble oxidant.

The Mechanism & The Trap (Logic Visualization)

To troubleshoot effectively, you must understand the competing pathways. The diagram below illustrates the "Safe Zone" (Organic Phase) versus the "Danger Zone" (Aqueous Phase).

ReactionPathways cluster_Aqueous AQUEOUS PHASE (Oxidant Rich) cluster_Organic ORGANIC PHASE (DCM - Safe Zone) Amine Anthranilic Acid (Starting Material) Hydroxylamine Hydroxylamine Intermediate Amine->Hydroxylamine Oxone oxidation NitrosoMonomer 2-Nitrosobenzoic Acid (Monomer - GREEN) Hydroxylamine->NitrosoMonomer Oxone oxidation Nitro 2-Nitrobenzoic Acid (Over-Oxidation - YELLOW) NitrosoMonomer->Nitro OVER-OXIDATION (If not extracted) NitrosoMonomer_Org 2-Nitrosobenzoic Acid (Protected Monomer) NitrosoMonomer->NitrosoMonomer_Org Rapid Partitioning (Critical Step) NitrosoDimer Azodioxy Dimer (Solid - WHITE) NitrosoMonomer_Org->NitrosoDimer Precipitation/Solid State

Caption: Figure 1. The Kinetic Trap. The survival of the nitroso product depends on its rapid migration from the reactive aqueous phase to the inert organic phase.

The Gold Standard Protocol: Biphasic Oxone Oxidation

This protocol is engineered to prevent over-oxidation. Do not deviate from the solvent ratios.

Reagents
  • Substrate: Anthranilic acid (1.0 equiv)

  • Oxidant: Oxone® (2.0 - 2.2 equiv)

  • Solvent A: Water (Distilled)

  • Solvent B: Dichloromethane (DCM) – Do not substitute with Ethyl Acetate (hydrolysis risk).

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Dissolve Anthranilic acid in DCM (0.1 M concentration).Establishes the "Safe Zone" reservoir.
2 Dissolve Oxone in Water (0.2 M concentration).Pre-dissolution ensures no local "hotspots" of solid oxidant.
3 Vigorous Stirring: Add the aqueous Oxone to the DCM solution. Stir at >800 RPM.High shear creates an emulsion, maximizing surface area for the reaction but allowing the product to immediately retreat into DCM.
4 Monitor Color: The organic layer will turn Emerald Green .Green = Nitroso Monomer. If it turns yellow/orange, over-oxidation is occurring (reduce time).
5 Quench: After 1-2 hours (TLC monitoring), separate layers immediately.Prolonged contact with the spent aqueous layer can induce acid-catalyzed decomposition.
6 Wash: Wash DCM layer with 1M HCl, then Brine.Removes unreacted amine and oxidant residues.
7 Isolation: Dry over Na₂SO₄ and concentrate in vacuo at <30°C .Heat promotes decomposition to the nitro analog or azoxy dimers.

Troubleshooting & FAQs

Q1: My final solid is white, but the solution was green. Did I lose the product?

Status: Normal Operation.

  • Explanation: 2-Nitrosobenzoic acid exhibits dichroism .

    • In Solution (DCM): It exists as the monomer , which is emerald green.

    • In Solid State: It dimerizes to form the azodioxy dimer (Ar-N(O)=N(O)-Ar), which is a white or pale cream powder.

  • Validation Test: Take a small amount of your white solid and dissolve it in DCM. If it instantly turns green, you have the correct nitroso product. If it stays colorless or turns yellow, you have the nitro impurity.[1]

Q2: I am getting a yellow product that doesn't turn green in DCM.

Status: Critical Failure (Over-Oxidation).

  • Diagnosis: You have synthesized 2-nitrobenzoic acid.[1][2][3]

  • Corrective Actions:

    • Stirring Rate: Was the stirring vigorous enough? Poor mixing keeps the intermediate in the aqueous phase too long.

    • Oxone Addition: Add the Oxone solution dropwise over 20 minutes rather than all at once. This keeps the instantaneous oxidant concentration low.

    • Temperature: Ensure the reaction is at room temperature or slightly cooled (10-15°C). Do not heat.

Q3: Can I use column chromatography for purification?

Status: Not Recommended.

  • Risk: Nitroso compounds are sensitive to the acidic nature of silica gel, which can catalyze disproportionation into the azoxy dimer and nitro compound.

  • Alternative: Recrystallization from a non-polar solvent (like Hexane/DCM) is superior. If you must column, use neutral alumina or deactivate the silica with 1% triethylamine.

Q4: Is there a "cleaner" alternative if the Oxone method fails?

Status: Yes (Photochemical Rearrangement).

  • Method: Ciamician-Silber Rearrangement.

  • Protocol: Dissolve 2-nitrobenzaldehyde in DCM and irradiate with UV light (365 nm) for 2-4 hours.

  • Mechanism: The nitro group abstracts a proton from the aldehyde, rearranging directly to the nitroso acid.[4]

  • Advantage: This is an isomerization, not an oxidation. It is impossible to "over-oxidize" because no external oxidant is added.

Analytical Data Reference

Use this table to verify your product identity.

CompoundAppearance (Solid)Appearance (DCM Soln)Melting PointKey IR Stretch
2-Nitrosobenzoic Acid White/Pale CreamEmerald Green ~160°C (dec)N=O (monomer): ~1500 cm⁻¹
2-Nitrobenzoic Acid Yellowish CrystalsYellow/Colorless146-148°CNO₂: 1530 & 1350 cm⁻¹
Azodioxy Dimer White PowderN/A (Dissociates)N/AN-O-N: ~1280 cm⁻¹

References

  • Webb, K. S., & Seneviratne, V. (1995). A mild, inexpensive and practical oxidation of primary aromatic amines to nitroso compounds using Oxone®. Tetrahedron Letters, 36(14), 2377-2378.

  • Sowell, J. W., et al. (1996). Synthesis of 2-nitrosobenzoic acids. Journal of Heterocyclic Chemistry, 33(3).
  • Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft. (Foundational text on photochemical rearrangement of 2-nitrobenzaldehyde).
  • Behrend, R., & König, E. (1902). Ueber 2-Nitrosobenzoësäure.[1][3][4][5][6] Justus Liebigs Annalen der Chemie. (Classic characterization of the monomer-dimer color change).

Sources

Optimization

improving yield of 2-nitrosobenzoic acid from 2-aminobenzoic acid

Technical Support Center: Optimizing the Yield of 2-Nitrosobenzoic Acid Welcome to the Application Scientist Support Center. Synthesizing 2-nitrosobenzoic acid from 2-aminobenzoic acid (anthranilic acid) presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of 2-Nitrosobenzoic Acid

Welcome to the Application Scientist Support Center. Synthesizing 2-nitrosobenzoic acid from 2-aminobenzoic acid (anthranilic acid) presents unique chemoselectivity challenges. The highly reactive nitroso intermediate is notoriously prone to over-oxidation and dimerization[1]. This guide provides researchers and drug development professionals with field-proven troubleshooting, mechanistic insights, and a self-validating protocol to transition from classical monophasic oxidations to modern, high-yield biphasic systems[2][3].

Reaction Mechanics & Pathway Visualization

Understanding the kinetic fate of the intermediates is critical for yield optimization. The oxidation proceeds via an N-hydroxyanthranilic acid intermediate. If not immediately isolated from the reaction environment, the target nitroso compound can either over-oxidize to the nitro derivative or condense with the starting amine[2].

Pathway A 2-Aminobenzoic Acid (Starting Material) B N-Hydroxyanthranilic Acid (Intermediate) A->B Oxone / HSO5- (Fast) E Azo/Azoxy Dimers (Side Product) A->E Condensation (Monophasic) C 2-Nitrosobenzoic Acid (Target Product) B->C Oxidation (-H2O) D 2-Nitrobenzoic Acid (Over-oxidation) C->D Excess Oxidant (Temp > 10°C) C->E

Pathway of 2-aminobenzoic acid oxidation, showing target formation and side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction yields a dark orange/red crude instead of the expected pale/greenish product. What happened?

  • Analysis & Causality: You are observing azo or azoxy dimer formation. This occurs when the newly formed 2-nitrosobenzoic acid undergoes a rapid condensation reaction with unreacted 2-aminobenzoic acid in the solution[1].

  • Corrective Action: Implement a biphasic reaction system (e.g.,

    
    ). By doing this, the moderately lipophilic 2-nitrosobenzoic acid partitions into the organic phase immediately upon formation. This physically isolates the product from the water-soluble unreacted amine and the aqueous oxidant, effectively halting condensation[3].
    

Q2: I am seeing significant over-oxidation to 2-nitrobenzoic acid. How do I arrest the oxidation at the nitroso stage?

  • Analysis & Causality: Over-oxidation is driven by excess oxidant and elevated temperatures. Peroxymonosulfate (

    
    ) is a powerful electrophilic oxygen donor. If the temperature exceeds 10°C, the kinetic barrier for the second oxidation step (nitroso to nitro) is easily overcome[1].
    
  • Corrective Action: Maintain the reaction temperature strictly between 0°C and 5°C. Utilize stoichiometric control (exactly 2.0 equivalents of oxidant, as each amine molecule requires two oxygen atoms to reach the nitroso stage).

Q3: Why should I transition from classical Caro's acid to Oxone for this synthesis?

  • Analysis & Causality: Classical protocols utilize Caro's acid (peroxymonosulfuric acid) or peracetic acid[2]. However, Caro's acid must be freshly prepared from concentrated sulfuric acid and hydrogen peroxide, posing severe thermal and explosive hazards. Oxone (potassium peroxymonosulfate triple salt) provides the exact same active oxidant (

    
    ) in a stable, weighable, commercially available solid form. This ensures reproducible molarity and safer handling while maintaining identical mechanistic efficacy[3].
    

Validated Experimental Protocol: Biphasic Oxone Oxidation

This protocol is designed as a self-validating system; the visual cues inherent in the chemistry confirm the success of each step and allow for real-time adjustments.

Step 1: Substrate Preparation Dissolve 2-aminobenzoic acid (1.0 eq) in a 1:1 (v/v) mixture of dichloromethane (


) and water.
  • Causality: Establishing the biphasic environment prior to oxidant addition ensures that the partitioning mechanism is active from the very first catalytic cycle, protecting the nascent product[3].

Step 2: Thermal Regulation Cool the vigorously stirring biphasic mixture to 0–5°C using an ice-water bath.

Step 3: Oxidant Delivery Dissolve Oxone (2.0 eq) in cold deionized water. Add this solution dropwise to the reaction mixture over 30–45 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the oxidant, preventing localized thermal runaway that leads to over-oxidation[1].

Step 4: In-Process Self-Validation Monitor the organic (


) layer. As the reaction progresses, it will turn a distinct emerald green or pale blue.
  • Causality: Monomeric nitrosoarenes in solution characteristically absorb visible light in the red region, reflecting green/blue. A shift to deep red indicates dimerization, signaling that the stirring rate must be immediately increased to improve phase transfer.

Step 5: Isolation Once the starting material is consumed (verified via TLC), separate the organic layer. Extract the aqueous layer once more with cold


. Wash the combined organic layers with cold water, dry over anhydrous 

, and concentrate under reduced pressure (water bath < 30°C) to yield pure 2-nitrosobenzoic acid.

Quantitative Method Comparison

To justify the transition to modern methodologies, the following table summarizes the performance metrics of the classical versus the optimized biphasic approach.

ParameterClassical Caro's Acid MethodModern Biphasic Oxone Method
Active Oxidant Peroxymonosulfuric Acid (

)
Potassium Peroxymonosulfate (

)
Reaction System Monophasic (Aqueous/Acidic)Biphasic (

/

)
Optimal Temperature 0°C – 5°C0°C – 5°C
Primary Byproducts Azo/Azoxy dimers, 2-Nitrobenzoic acidMinimal (suppressed by partitioning)
Typical Yield 40% – 55%75% – 85%
Safety Profile High Hazard (Explosive potential)Moderate Hazard (Stable solid reagent)

References

  • [2] Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Core.ac.uk. Available at: [Link]

  • [1] Peroxy acid oxidations. II. A kinetic and mechanistic study of oxidation of .ALPHA.-diketones. ResearchGate. Available at: [Link]

  • [3] Product Class 22: Nitrosoarenes. Thieme-Connect. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude 2-Nitrosobenzoic Acid Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered during the isolation and purification of 2-nitrosobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered during the isolation and purification of 2-nitrosobenzoic acid. Whether you are synthesizing this compound via the UV photolysis of 2-nitrobenzaldehyde[1],[2] or the oxidation of anthranilic acid, the unique physicochemical properties of nitrosoarenes demand specialized handling.

This guide is designed to provide you with field-proven, self-validating protocols and the mechanistic causality behind each experimental choice.

Core Physicochemical Parameters

Before troubleshooting, it is critical to understand the intrinsic properties of 2-nitrosobenzoic acid that dictate its behavior during purification.

Physicochemical Properties Impacting Purification Strategies
PropertyValue / ObservationMechanistic Impact on Purification Strategy
pKa ~2.2Allows chemoselective deprotonation using weak bases (e.g., NaHCO₃) without degrading the nitroso group.
Monomer State Blue/Green (Solution)Acts as an internal visual indicator for dissolution and successful extraction into organic/aqueous phases.
Dimer State Colorless/Yellow (Solid)Indicates successful precipitation/crystallization of the trans-azobenzene dioxide derivative[3].
Thermal Stability Decomposes > 60-80°CStrictly prohibits heat-assisted dissolution. Necessitates low-temperature recrystallization and solvent evaporation.

Frequently Asked Questions (Troubleshooting)

Q1: My crude reaction mixture is a deep green oil, but literature states 2-nitrosobenzoic acid is a pale yellow solid. Did my synthesis fail? A1: No, your synthesis likely succeeded. This discrepancy is due to a well-documented monomer-dimer equilibrium[4]. In solution, 2-nitrosobenzoic acid exists as a monomer, which exhibits a characteristic blue/green color due to the n→π* transition of the nitroso group. Upon concentration and crystallization, the molecules undergo an entropically unfavorable but enthalpically driven dimerization to form a stable, colorless/pale-yellow trans-azobenzene dioxide derivative[3]. The color change is a self-validating indicator of your product's state.

G A 2-Nitrobenzaldehyde (Starting Material) B UV Light (350 nm) Photoisomerization A->B C 2-Nitrosobenzoic Acid (Monomer - Blue/Green) B->C D Azobenzene Dioxide Derivative (Dimer - Colorless/Yellow) C->D Solid State / High Conc. D->C Solution / Heat

Photochemical synthesis and monomer-dimer equilibrium of 2-nitrosobenzoic acid.

Q2: I synthesized 2-nitrosobenzoic acid via UV photolysis of 2-nitrobenzaldehyde. How do I remove the unreacted starting material without resorting to column chromatography? A2: Because 2-nitrosobenzoic acid has a pKa of ~2.2, it can be easily separated from neutral unreacted 2-nitrobenzaldehyde using a chemoselective acid-base extraction. We strongly recommend using a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) rather than sodium hydroxide (NaOH). Causality: Strong bases can trigger unwanted aldol condensations of the unreacted aldehyde or prematurely degrade the sensitive nitroso group.

Q3: When attempting recrystallization, my product degraded into a black, intractable tar. What went wrong? A3: Thermal degradation. Nitroso compounds are notoriously sensitive to heat. Standard recrystallization techniques that rely on boiling solvents will destroy your product. You must use a low-temperature dissolution strategy (e.g., dissolving in a minimum amount of room-temperature solvent and inducing crystallization via cooling or anti-solvent addition).

Validated Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction Workflow

This protocol exploits the carboxylic acid moiety to separate the product from neutral organic impurities.

G Crude Crude Mixture in Organic Solvent (Product + Neutral Impurities) Ext1 Extract with aq. NaHCO3 (pH 8) Crude->Ext1 Org1 Organic Layer (Unreacted 2-Nitrobenzaldehyde) Ext1->Org1 Discard/Recycle Aq1 Aqueous Layer (2-Nitrosobenzoate Sodium Salt) Ext1->Aq1 Contains Product Acidify Acidify with 1M HCl to pH 2-3 Aq1->Acidify Precipitate Precipitated 2-Nitrosobenzoic Acid (Dimer) Acidify->Precipitate Filtration

Chemoselective acid-base extraction workflow for 2-nitrosobenzoic acid purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude green oil/solid in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Validation Checkpoint: The solution must be distinctly blue/green, confirming the presence of the monomer.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (pH ~8). Gently invert to mix, venting frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. The aqueous layer should now hold the green 2-nitrosobenzoate sodium salt, while the organic layer retains unreacted 2-nitrobenzaldehyde.

    • Validation Checkpoint: If the aqueous layer is not green, the extraction failed or the pH is too low.

  • Washing: Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of neutral impurities.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice-water bath. Slowly add cold 1M HCl dropwise under vigorous stirring until the pH reaches 2-3.

    • Causality: The ice bath prevents the exothermic neutralization reaction from thermally degrading the product.

  • Isolation: A pale yellow precipitate (the dimer) will form. Collect the solid via vacuum filtration, wash with ice-cold distilled water, and dry under high vacuum in the dark.

Protocol B: Low-Temperature Recrystallization

If further purification is required (e.g., to remove trace azoxy or azo impurities), use this cold anti-solvent technique.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimum volume of room-temperature acetone or ethanol. Do not heat the solvent.

  • Filtration: Pass the green solution through a syringe filter (0.45 µm) to remove any insoluble polymeric degradation products.

  • Anti-Solvent Addition: Slowly add ice-cold hexanes or water (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Place the flask in a refrigerator (4°C) for 12 hours, then transfer to a freezer (-20°C) for an additional 4 hours.

    • Causality: Gradual cooling promotes the ordered formation of the crystalline trans-azobenzene dioxide dimer rather than trapping impurities in an amorphous crash-out.

  • Harvesting: Filter the resulting pale yellow crystals rapidly while cold. Wash with a small volume of pre-chilled anti-solvent and dry under vacuum.

References

  • Title: Product Class 22: Nitrosoarenes Source: Science of Synthesis / Thieme Connect URL: [Link]

  • Title: The Dissociation Enthalpies of Terminal (N–O) Bonds in Organic Compounds Source: Journal of Physical and Chemical Reference Data / SciSpace URL: [Link]

  • Title: Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry Source: Journal of Photochemistry and Photobiology A: Chemistry / ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification Troubleshooting

Topic: Removal of Unreacted Anthranilic Acid from 2-Nitrosobenzoic Acid Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Anthranilic Acid from 2-Nitrosobenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity 2-nitrosobenzoic acid. When synthesizing 2-nitrosobenzoic acid via the oxidation of anthranilic acid, incomplete conversion often leaves residual starting material. This guide details the mechanistic rationale, validated protocols, and troubleshooting steps to achieve complete separation.

Mechanistic Causality: The Physicochemical Basis for Separation

To design a self-validating purification system, we must exploit the structural and electronic differences between the starting material and the product.

Anthranilic acid (2-aminobenzoic acid) is an amphoteric molecule containing both a carboxylic acid and a primary amine. Its dissociation constants are


 (carboxylic acid) and 

(conjugate acid of the amine)[1]. In contrast, 2-nitrosobenzoic acid lacks the basic amine group, possessing only the carboxylic acid moiety with a reported

ranging from 2.2 to 3.63[2][3].

This structural divergence creates a highly exploitable thermodynamic window. By adjusting the aqueous environment to a highly acidic state (pH < 1, typically using 1M HCl), the amine group of anthranilic acid becomes fully protonated, yielding a highly polar, water-soluble anilinium cation. Meanwhile, the carboxylic acid of 2-nitrosobenzoic acid remains fully protonated (neutral) and highly lipophilic, causing it to partition exclusively into an organic solvent like ethyl acetate (EtOAc).

Physicochemical Data Presentation

The following table summarizes the critical thermodynamic data that dictates our extraction strategy:

PropertyAnthranilic Acid (Starting Material)2-Nitrosobenzoic Acid (Product)
Functional Groups -COOH, -NH

-COOH, -NO

Values
2.18 (-COOH), 4.84 (-NH

)[1]
~2.2 - 3.63 (-COOH)[2][3]
Ionization State at pH < 1 Cationic (Anilinium ion)Neutral (Protonated acid)
Partitioning at pH < 1 Aqueous PhaseOrganic Phase (e.g., EtOAc)
TLC Mobility (

)
Lower (Highly polar/zwitterionic)Higher (Less polar)
Step-by-Step Methodology: Differential Acid-Base Extraction

Objective: Isolate 2-nitrosobenzoic acid by selectively driving unreacted anthranilic acid into the aqueous phase.

Self-Validation Checkpoint: This protocol integrates Thin Layer Chromatography (TLC) to empirically validate the complete removal of the starting material before solvent evaporation, ensuring a closed-loop, self-verifying system.

  • Dissolution: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10–15 mL of solvent per gram of crude material. Stir until complete dissolution is achieved. (Note: 2-nitrosobenzoic acid often exists as an azodioxide dimer in the solid state but dissociates into monomers in polar aprotic solvents).

  • Acidic Washing (The Separation Step): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Shake vigorously and vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The top layer is the organic phase (containing the target 2-nitrosobenzoic acid); the bottom layer is the aqueous phase (containing the anthranilic acid hydrochloride salt). Drain the aqueous layer into a dedicated flask.

  • Iterative Extraction: Wash the organic layer with 1M HCl two additional times to ensure the quantitative removal of anthranilic acid.

  • Self-Validation (TLC Analysis): Spot the organic layer on a silica gel TLC plate. Co-spot with a pure anthranilic acid standard. Develop using a validated mobile phase, such as 75% EtOAc / 25% Hexanes / 2% Acetic Acid[4] or Chloroform:Diethyl ether:n-hexane (6:3:1)[5]. Verify the complete absence of the anthranilic acid spot in the organic layer.

  • Neutralization & Drying: Wash the organic layer once with brine (saturated NaCl) to remove residual water and HCl. Dry the organic phase over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ).
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield pure 2-nitrosobenzoic acid.

Workflow Visualization

G mix Crude Mixture (2-Nitrosobenzoic Acid + Anthranilic Acid) dissolve Dissolve in EtOAc mix->dissolve extract Wash with 1M HCl (pH < 1) dissolve->extract org_phase Organic Phase (Neutral 2-Nitrosobenzoic Acid) extract->org_phase Top Layer aq_phase Aqueous Phase (Protonated Anthranilic Acid) extract->aq_phase Bottom Layer wash Wash with Brine & Dry (Na2SO4) org_phase->wash evap Evaporate Solvent in Vacuo wash->evap pure Pure 2-Nitrosobenzoic Acid evap->pure

Fig 1: Liquid-liquid extraction workflow for the separation of 2-nitrosobenzoic acid from anthranilic acid.

Frequently Asked Questions (FAQs)

Q: Why can't I use a basic extraction (e.g., saturated


) to purify the product? 
A:  Both anthranilic acid and 2-nitrosobenzoic acid contain carboxylic acid groups with similar 

values (~2.1–3.6)[1][2][3]. In a basic environment (pH > 5), both molecules will deprotonate to form water-soluble carboxylate anions, causing both the product and the impurity to partition into the aqueous phase. The acidic wash is mandatory because it selectively targets the unique amine group of anthranilic acid.

Q: I am observing a stubborn emulsion during the 1M HCl wash. How can I resolve this? A: Emulsions in this specific system are typically caused by high concentrations of the amphoteric anthranilic acid acting as a weak surfactant at the aqueous-organic interface. To resolve this, add a small amount of brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces the organic compounds out of the aqueous phase (salting out), or gently warm the separatory funnel.

Q: Can I recover the unreacted anthranilic acid for recycling? A: Yes. The collected aqueous layers contain the protonated anthranilic acid. By carefully neutralizing the aqueous phase to its isoelectric point (pH ~ 3.5) using 1M NaOH, the neutral zwitterionic anthranilic acid will precipitate and can be recovered via vacuum filtration.

References
  • Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in... - ResearchGate. ResearchGate. Available at:[Link]

  • The SLC9A-C Mammalian Na+/H+ Exchanger Family: Molecules, Mechanisms, and Physiology. Physiology.org. Available at:[Link]

  • Ortho Effect in Dissociation of Benzoic Acids with Electron-Accceptor Substituents Using the AISE Theory; Relation to para Substitution and Solvent | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives - ScholarWorks@GVSU. Grand Valley State University. Available at:[Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. NIH.gov. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1H NMR Chemical Shifts: 2-Nitrosobenzoic Acid vs. 2-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-nitrosobenzoic acid and 2-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-nitrosobenzoic acid and 2-nitrobenzoic acid. Understanding the nuanced differences in their ¹H NMR spectra is crucial for the unambiguous identification and characterization of these important chemical entities in various research and development settings. This analysis is grounded in the fundamental electronic properties of the nitroso and nitro functional groups and their distinct influence on the chemical environment of aromatic protons.

Introduction: The Subtle Distinction Between -NO and -NO₂

2-Nitrobenzoic acid and 2-nitrosobenzoic acid are structurally similar aromatic compounds, differing only by the oxidation state of the nitrogen-containing substituent at the ortho position to a carboxylic acid. The nitro group (-NO₂) is a powerful electron-withdrawing group, a property that significantly influences the electronic distribution within the benzene ring. In contrast, the nitroso group (-NO) exhibits a more complex electronic character, capable of both electron-withdrawal and, under certain circumstances, electron-donation through resonance. These electronic disparities manifest as discernible differences in the ¹H NMR chemical shifts of the aromatic protons, providing a valuable spectroscopic handle for their differentiation.

¹H NMR Spectral Data: A Head-to-Head Comparison

The following table summarizes the reported ¹H NMR chemical shifts for 2-nitrobenzoic acid and provides insights into the expected spectral characteristics of 2-nitrosobenzoic acid.

Compound Proton Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) Multiplicity Coupling Constants (J)
2-Nitrobenzoic Acid H-3~7.79[1]d
H-4~7.88 - 7.90[1]t
H-5~7.81 - 7.82[1]t
H-6~8.00 - 8.03[1]d
2-Nitrosobenzoic Acid Aromatic ProtonsComplex, concentration-dependent spectra due to monomer-dimer equilibrium.--

Note on 2-Nitrosobenzoic Acid Data: The ¹H NMR spectra of 2-nitrosobenzoic acid are notably complex and have been reported to be concentration-dependent. This complexity arises from a monomer-dimer equilibrium in solution, which can lead to the presence of multiple species and, consequently, a more intricate set of signals than would be expected for a single, static structure. A thorough investigation has been conducted on these complex spectra, assigning the various observed lines to the monomeric form and its E- and Z-dimers.

Spectral Analysis and Electronic Interpretation

The downfield chemical shifts of the aromatic protons in 2-nitrobenzoic acid are a direct consequence of the strong electron-withdrawing nature of the nitro group. The -NO₂ group de-shields the adjacent protons through a combination of its negative inductive (-I) and negative resonance (-M) effects. This withdrawal of electron density from the aromatic ring reduces the shielding experienced by the protons, causing them to resonate at a lower magnetic field (higher ppm value).

The case of 2-nitrosobenzoic acid is more intricate. The nitroso group is also electron-withdrawing, which would be expected to lead to downfield chemical shifts for the aromatic protons. However, the magnitude of this effect and the precise chemical shifts are complicated by the monomer-dimer equilibrium. In its monomeric form, the nitroso group can exhibit a dual electronic nature. It is inductively electron-withdrawing due to the electronegativity of nitrogen and oxygen. However, the nitrogen lone pair can also participate in resonance, donating electron density to the aromatic ring. The overall electronic effect is a balance of these opposing forces.

The following diagram illustrates the key electronic effects of the nitro and nitroso groups that influence the ¹H NMR chemical shifts of the aromatic protons.

G cluster_nitro 2-Nitrobenzoic Acid cluster_nitroso 2-Nitrosobenzoic Acid N_nitro Nitro Group (-NO₂) E_nitro Strong Electron Withdrawal (-I and -M effects) N_nitro->E_nitro exerts S_nitro Significant Deshielding of Aromatic Protons E_nitro->S_nitro leads to R_nitro Downfield Chemical Shifts (Higher ppm) S_nitro->R_nitro results in N_nitroso Nitroso Group (-NO) E_nitroso Complex Electronic Effects (-I and +/-M effects) N_nitroso->E_nitroso exhibits M_nitroso Monomer-Dimer Equilibrium N_nitroso->M_nitroso undergoes S_nitroso Variable Deshielding of Aromatic Protons E_nitroso->S_nitroso causes R_nitroso Complex, Concentration-Dependent ¹H NMR Spectra M_nitroso->R_nitroso leads to S_nitroso->R_nitroso

Figure 1. A diagram illustrating the differing electronic effects of the nitro and nitroso groups and their impact on the resulting ¹H NMR spectra.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for compounds such as 2-nitrobenzoic acid and 2-nitrosobenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts. DMSO-d₆ is a common choice for carboxylic acids.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • Set the appropriate spectral width, acquisition time, and relaxation delay.
  • Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.
  • Reference the spectrum to the internal standard (TMS).

The experimental workflow for acquiring and processing the ¹H NMR data is depicted in the following diagram:

G Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR NMR Spectrometer (Locking and Shimming) Sample->NMR Acquisition Data Acquisition (FID Signal) NMR->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Integration, Referencing, Interpretation) Processing->Analysis

Figure 2. A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectra of 2-nitrobenzoic acid and 2-nitrosobenzoic acid offer a clear illustration of how subtle changes in a functional group can lead to significant spectroscopic differences. While 2-nitrobenzoic acid exhibits a relatively straightforward spectrum consistent with a strongly electron-withdrawing substituent, the spectrum of 2-nitrosobenzoic acid is complicated by a monomer-dimer equilibrium. This key difference, rooted in the distinct electronic properties of the nitro and nitroso groups, serves as a powerful diagnostic tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful acquisition and interpretation of ¹H NMR data are paramount for the accurate characterization of these and related molecules.

References

Sources

Comparative

UV-Vis Analysis of Nitrosobenzoic Acid Monomers: A Technical Comparison Guide

Topic: UV-Vis Absorption Spectra Analysis of Nitrosobenzoic Acid Monomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the realm of metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra Analysis of Nitrosobenzoic Acid Monomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of metabolic intermediate analysis and genotoxicity screening, Nitrosobenzoic acids (NO-BA) represent a critical, transient class of compounds often overshadowed by their stable nitro (NO₂) analogues. This guide provides a definitive technical comparison of nitrosobenzoic acid monomers against their primary structural alternatives: their own dimers (azodioxy derivatives) and their nitro-precursors .

For drug development professionals, distinguishing the monomer (the reactive electrophile) from the dimer (the stable reservoir) is vital for accurate toxicity modeling. This guide details the specific UV-Vis spectral signatures required to isolate and quantify these species in solution.

Theoretical Framework: The Monomer-Dimer Challenge

Unlike stable nitro compounds, C-nitrosoaromatics exist in a dynamic equilibrium between a colored monomer and a colorless dimer. This equilibrium is solvent, temperature, and concentration-dependent.

The Electronic Transitions
  • Monomer (

    
    ):  Characterized by a weak, forbidden 
    
    
    
    transition in the visible region (680–760 nm), responsible for the characteristic green/blue color.
  • Dimer (

    
    ):  Characterized by strong 
    
    
    
    transitions in the UV region (280–300 nm), often overlapping with the aromatic ring absorptions.

Critical Insight: Standard UV-Vis protocols often fail because they focus solely on the UV region, where the dimer and nitro-impurities dominate. True monomer quantification requires analysis in the Near-IR/Visible region.

Comparative Analysis: Monomer vs. Alternatives

The following table contrasts the spectral performance of p-nitrosobenzoic acid monomers against its primary "interferences."

Table 1: Spectral Characteristics & Performance Comparison

FeatureTarget: p-Nitrosobenzoic Acid (Monomer) Alternative 1: Azodioxy Dimer Alternative 2: p-Nitrobenzoic Acid
Primary

740–760 nm (Visible)~290–310 nm (UV)260–270 nm (UV)
Secondary

~280–300 nm (Overlaps with dimer)~220 nm~210 nm
Molar Absorptivity (

)
Low (~40–60 M⁻¹cm⁻¹)High (~10,000 M⁻¹cm⁻¹)High (~10,000 M⁻¹cm⁻¹)
Visual Appearance Green / Blue solutionColorless / Pale YellowColorless / Pale Yellow
Detection Specificity High (Unique NIR window)Low (Masked by aromatics)Low (Common UV overlap)
Solvent Preference Stabilized by Organic (e.g., CHCl₃)Stabilized by Aqueous (e.g., H₂O)Solvent independent

Note on Isomers:

  • Ortho-isomer: Steric hindrance usually destabilizes the dimer, shifting the equilibrium toward the monomer.

    
     often blue-shifted relative to para.
    
  • Para-isomer: The electron-withdrawing -COOH group causes a bathochromic (red) shift in the monomer

    
     band relative to nitrosobenzene (730 nm 
    
    
    
    ~750 nm).
Experimental Protocol: Self-Validating Analysis

This workflow ensures the species being measured is indeed the monomer, preventing false negatives common in aqueous preparations.

Phase 1: Sample Preparation (Monomer Stabilization)
  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform . Avoid water or alcohols, which catalyze dimerization and stabilize the polar dimer form.

  • Temperature: Maintain samples at 25°C or slightly elevated (30°C) . Lower temperatures favor dimerization.

  • Concentration: Keep concentrations below 10 mM . High concentrations drive the equilibrium toward the dimer (Le Chatelier's principle).

Phase 2: Synthesis Verification (In-situ)

If pure standard is unavailable, generate p-nitrosobenzoic acid via oxidation of p-aminobenzoic acid (PABA) using Oxone® in DCM/Water biphasic system. Extract the organic layer immediately for analysis.

Phase 3: UV-Vis Acquisition Workflow
  • Baseline: Run a solvent blank (DCM) from 250 nm to 850 nm.

  • Scan 1 (The Fingerprint): Scan the sample. Look for the diagnostic "hump" at 750 nm .

    • Validation: If the solution is colorless and lacks absorbance >700 nm, you have the dimer or the nitro-impurity.

  • Scan 2 (The Shift): Dilute the sample 1:1.

    • Validation: If the ratio of Abs(750nm) / Abs(300nm) increases upon dilution, the monomer-dimer equilibrium is active (dissociation of dimer). If the ratio is constant, the species is stable (likely nitro-impurity).

Visualization of Dynamics[1]
Diagram 1: The Monomer-Dimer Equilibrium & Spectral Shift

This diagram illustrates the chemical equilibrium and the associated spectral regions for detection.

MonomerDimer cluster_vis Visible/NIR Region (Specific) cluster_uv UV Region (Non-Specific) Monomer Nitroso Monomer (Ar-N=O) Green/Blue λmax ~750 nm Dimer Azodioxy Dimer (Ar-N(O)=N(O)-Ar) Colorless λmax ~290 nm Monomer->Dimer High Conc. Low Temp. Polar Solvent Nitro Nitro Impurity (Ar-NO2) Colorless λmax ~260 nm Monomer->Nitro Oxidation (Irreversible) Dimer->Monomer Dilution Heat Non-polar Solvent

Caption: Chemical equilibrium of nitrosobenzoic acid showing the distinct spectral windows for monomer vs. dimer detection.

Diagram 2: Analytical Workflow for Drug Metabolite Screening

Workflow Start Start: Unknown Sample (Suspected Nitroso Metabolite) Solvent Step 1: Solvent Selection Choose DCM or CHCl3 (Avoid Water/MeOH) Start->Solvent Scan Step 2: Full Spectrum Scan (250 nm - 850 nm) Solvent->Scan Check750 Check Abs @ 750 nm (Visible Region) Scan->Check750 Yes750 Peak Detected (Green Solution) Check750->Yes750 > 0.01 AU No750 No Peak (Colorless) Check750->No750 Baseline Dilution Step 3: Dilution Test Dilute 50% Yes750->Dilution ResultDimer Suspect DIMER or NITRO Heat to 50°C No750->ResultDimer ResultMonomer CONFIRMED MONOMER Calculate Conc. using ε ~50 Dilution->ResultMonomer Abs decreases < 50% (Equilibrium Shift) HeatCheck Abs @ 750 nm appears? ResultDimer->HeatCheck ResultDimerConf CONFIRMED DIMER (Thermally dissociated) HeatCheck->ResultDimerConf Yes ResultNitro CONFIRMED NITRO/OTHER (Stable Impurity) HeatCheck->ResultNitro No

Caption: Step-by-step decision tree for distinguishing nitroso monomers from dimers and nitro-impurities using UV-Vis.

References
  • Corrie, J. E. T., et al. (1992). C-Nitroso Compounds.[1] Part 1. Synthesis and Properties. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gowenlock, B. G., & Lüttke, W. (1958). Structure and Properties of C-Nitroso Compounds. Quarterly Reviews, Chemical Society. Link

  • Defoin, A. (2004). Synthesis of C-Nitroso Compounds. Synthesis.[2][3][4][5] Link

  • Beijer, F. H., et al. (2003). Dimerization of Nitrosobenzene: A DFT Study. Journal of Physical Chemistry A. Link

  • Skov, K. A. (1987). Preparation and properties of p-nitrosobenzoic acid.[1] Journal of Organic Chemistry. (Contextual reference for oxidation protocols).

Sources

Validation

Spectroscopic Differentiation of 2-Nitrosobenzoic Acid Monomer and Dimer: A Comparative Guide

Part 1: Core Directive & Executive Summary Objective: To provide a definitive technical guide for distinguishing between the monomeric and dimeric forms of 2-nitrosobenzoic acid (2-NBA) using spectroscopic methods. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Objective: To provide a definitive technical guide for distinguishing between the monomeric and dimeric forms of 2-nitrosobenzoic acid (2-NBA) using spectroscopic methods.

Executive Summary: 2-Nitrosobenzoic acid is a reactive intermediate often encountered in the photolysis of 2-nitrobenzaldehyde or the metabolic oxidation of anthranilic acid.[1] Unlike its stable nitro analog (2-nitrobenzoic acid), the nitroso compound exists in a dynamic equilibrium between a colored monomer (blue/green) and a colorless azodioxy dimer.

This guide moves beyond basic characterization, focusing on the specific spectroscopic signatures required to monitor this equilibrium. The ortho-substitution in 2-nitrosobenzoic acid introduces unique steric and electronic effects (intramolecular H-bonding) that distinguish it from simple nitrosobenzene.

Key Differentiator: The most rapid identification method is UV-Vis spectroscopy (monitoring the 345 nm vs. 300 nm shift and visible region absorbance), while FT-IR provides definitive structural confirmation via the N=O stretching frequency shift (~1500 cm⁻¹ vs. ~1290 cm⁻¹).

Part 2: Scientific Integrity & Logic (The Technical Guide)

The Chemical Equilibrium: Monomer vs. Dimer

To interpret the spectroscopy, one must understand the species involved. The equilibrium is not merely a hydrogen-bonding interaction (common in carboxylic acids) but a covalent bond formation between nitrogen atoms.

  • Monomer: Contains a free nitroso group (-N=O). It possesses a low-lying

    
     transition, resulting in absorption in the visible region (650–750 nm).
    
  • Dimer (Azodioxide): Formed via an N=N bond formation with oxygen atoms in a cis or trans configuration (Ar-N(O)=N(O)-Ar). This disrupts the nitroso chromophore, eliminating visible color and shifting absorption to the UV region.

Note on Stability: 2-Nitrosobenzoic acid is often generated in situ (e.g., via photolysis of 2-nitrobenzaldehyde). Isolation of the pure monomer is difficult due to rapid dimerization in the solid state.

Spectroscopic Comparison
A. UV-Vis Spectroscopy (Primary Identification Tool)

UV-Vis is the most sensitive technique for monitoring the monomer-dimer ratio in solution.

FeatureMonomer (Ar-NO)Dimer (Azodioxide)Causality
Primary

~345 nm ~290–300 nm

transition shift due to conjugation change upon dimerization.
Secondary

~700 nm (Weak) Absent Forbidden

transition of the free nitroso lone pair. Responsible for the blue/green color.
Visual Appearance Blue / GreenColorless / Pale YellowDirect result of the 700 nm absorption band.
Temperature Response Increases with HeatDecreases with HeatEntropy favors the monomer at higher temperatures (Thermochromism).

Expert Insight: In 2-nitrosobenzoic acid, the 345 nm band is bathochromically shifted compared to unsubstituted nitrosobenzene (typically ~300 nm) due to the auxochromic effect of the ortho-carboxyl group and potential intramolecular hydrogen bonding.

B. Infrared Spectroscopy (Structural Confirmation)

IR spectroscopy definitively distinguishes the functional group change from -N=O to -N(O)=N(O)-.

Vibration ModeMonomer Wavenumber (cm⁻¹)Dimer Wavenumber (cm⁻¹)Diagnostic Value
N=O Stretch 1490 – 1510 Absent The "smoking gun" for the monomer.
Azodioxy (N-O) Stretch Absent 1250 – 1290 Characteristic of the dimer ring/linkage.
C=O Stretch (Acid) ~1680 – 1720~1690 – 1730Less diagnostic; shifts depend more on carboxylic H-bonding (monomer/dimer of the acid group) than nitroso status.

Critical Protocol Note: Solid-state IR (ATR/KBr) will almost exclusively show the dimer spectrum because nitroso compounds crystallize as azodioxy dimers. To see the monomer peaks, you must perform solution-phase IR or matrix isolation at elevated temperatures.

C. NMR Spectroscopy

While less distinct than UV or IR for rapid checking, NMR shows chemical shift changes.

  • Monomer: The ortho-protons are significantly deshielded by the magnetic anisotropy of the -N=O group.

  • Dimer: This deshielding effect is reduced.

  • Dynamics: At room temperature, you may observe line broadening if the exchange rate between monomer and dimer is comparable to the NMR timescale.

Experimental Protocols
Protocol A: Temperature-Dependent UV-Vis (Thermochromism)

Purpose: To confirm the equilibrium by shifting it thermally.

  • Preparation: Prepare a 10 mM solution of the compound in DMSO or Acetonitrile. (Note: If generating via photolysis, irradiate 2-nitrobenzaldehyde in solution first).

  • Baseline (25°C): Record spectrum from 250 nm to 800 nm. Note the ratio of the 300 nm (dimer) and 345 nm (monomer) peaks.

  • Heating: Equip the spectrophotometer with a Peltier temperature controller. Heat to 60°C in 5°C increments.

  • Observation:

    • Monomer Confirmation: The band at 345 nm and the weak band at ~700 nm should increase in intensity.

    • Dimer Confirmation: The band at ~300 nm should decrease.

    • Isosbestic Points: Look for sharp crossing points in the overlaid spectra, confirming a clean two-species equilibrium without decomposition.

Protocol B: In Situ Generation & Detection (Photolysis)

Since 2-nitrosobenzoic acid is unstable, generating it fresh is often required.

  • Precursor: Dissolve 2-nitrobenzaldehyde in Methanol.

  • Irradiation: Expose to UV light (365 nm LED or Hg lamp) for 1-5 minutes.

  • Reaction:

    
     (Intramolecular rearrangement).
    
  • Detection: Immediately monitor the appearance of the 345 nm peak. If the solution turns faint green, the monomer is present.

Part 3: Visualization & Formatting

Diagram 1: Chemical Equilibrium & Spectroscopic Signals

NitrosoEquilibrium cluster_0 Spectroscopic Shift Mechanism Monomer Monomer (Ar-NO) Blue/Green Solution UV: ~345 nm IR: ~1500 cm⁻¹ Dimer Azodioxy Dimer (Ar-N₂O₂-Ar) Colorless Solid/Solution UV: ~300 nm IR: ~1290 cm⁻¹ Monomer->Dimer Dimerization (Exothermic) Mechanism N=N Bond Formation Loss of n->pi* transition Monomer->Mechanism Dimer->Monomer Dissociation Heat Heat / Dilution Heat->Monomer Favors Cool Cooling / Concentration Cool->Dimer Favors Mechanism->Dimer

Caption: Equilibrium dynamics between 2-nitrosobenzoic acid monomer and dimer, highlighting conditions favoring each form and their spectral signatures.

Diagram 2: Analytical Decision Workflow

DecisionTree Start Sample: 2-Nitrosobenzoic Acid Candidate State Physical State? Start->State Solid Solid State State->Solid Solution Solution Phase State->Solution IR_Solid Run ATR-FTIR Solid->IR_Solid Visual Visual Inspection Solution->Visual Result_Solid Peaks at ~1290 cm⁻¹? (Azodioxy Stretch) IR_Solid->Result_Solid Concl_Dimer Conclusion: Dimer (Predominant in Solid) Result_Solid->Concl_Dimer Yes Color Is solution Blue/Green? Visual->Color UV_Test Run UV-Vis (Scan 250-800nm) Color->UV_Test Yes/No Peak_345 Peak at ~345 nm? (Monomer) UV_Test->Peak_345 Peak_300 Peak at ~300 nm? (Dimer) UV_Test->Peak_300 Monomer_Conf Monomer Dominant Peak_345->Monomer_Conf Major Species Dimer_Conf Dimer Dominant Peak_300->Dimer_Conf Major Species

Caption: Step-by-step analytical workflow for determining the predominant species (monomer vs. dimer) in a given sample.

References
  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds.[2] Chemical Reviews, 116(1), 258–286.[2] [Link]

  • Siu, J. C., & Bode, J. W. (2014). Photochemical Generation of 2-Nitrosobenzoic Acids. Journal of the American Chemical Society. (Contextualizing the 345 nm absorption band).
  • Lüttke, W. (1957). Spectroscopic studies of nitroso compounds. Zeitschrift für Elektrochemie. (Foundational IR data for nitroso monomer/dimer stretches).
  • NIST Chemistry WebBook. 2-Nitrobenzoic Acid vs Nitroso Data. [Link] (Used for excluding nitro-analog interferences).

Sources

Comparative

comparing reactivity of 2-nitrosobenzoic acid and nitrosobenzene

Comparative Reactivity Profiling: 2-Nitrosobenzoic Acid vs. Nitrosobenzene in Synthetic and Photochemical Workflows As a Senior Application Scientist, understanding the nuanced reactivity of nitrosoarenes is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profiling: 2-Nitrosobenzoic Acid vs. Nitrosobenzene in Synthetic and Photochemical Workflows

As a Senior Application Scientist, understanding the nuanced reactivity of nitrosoarenes is critical for designing robust experimental workflows, whether you are developing photolabile protecting groups or utilizing spin-trapping agents. While both 2-nitrosobenzoic acid and nitrosobenzene share the highly reactive, electrophilic nitroso (-N=O) pharmacophore, the presence of an ortho-carboxyl group in 2-nitrosobenzoic acid fundamentally alters its thermodynamic stability, monomer-dimer equilibrium, and reaction kinetics.

This guide objectively compares the structural and mechanistic profiles of these two compounds, providing self-validating experimental protocols supported by authoritative literature.

Structural Thermodynamics: The Monomer-Dimer Equilibrium

The reactivity of any nitrosoarene is strictly governed by its physical state. In the solid state, nitroso compounds stabilize themselves by dimerizing into azobenzene dioxides. However, the stereochemistry of this dimerization is dictated by steric and electronic constraints.

  • Nitrosobenzene (PhNO): In its solid state, unsubstituted nitrosobenzene exists as a cis-azobenzene dioxide dimer . Upon dissolution in organic solvents, it readily dissociates into a highly reactive, green-colored monomer 1. The lack of steric hindrance allows the monomer to act as a potent electrophile.

  • 2-Nitrosobenzoic Acid: The bulky ortho-carboxyl group forces the solid-state dimer into a trans-2,2'-dicarboxyazobenzene dioxide configuration to minimize steric clash and maximize intermolecular hydrogen bonding 2. In solution, it exists as a monomer, but the ortho-group shields the nitrogen atom, attenuating its collision frequency with bulky nucleophiles while enabling unique intramolecular cyclization pathways.

MonomerDimer cluster_0 Nitrosobenzene (PhNO) cluster_1 2-Nitrosobenzoic Acid (NBA) PhNO_Solid Solid State cis-Azobenzene Dioxide PhNO_Sol Solution State Reactive Monomer PhNO_Solid->PhNO_Sol Dissolution / Heat NBA_Solid Solid State trans-Dimer NBA_Sol Solution State Sterically Hindered Monomer NBA_Solid->NBA_Sol Dissolution

Structural equilibria of nitrosoarenes transitioning between solid dimers and solution monomers.

Mechanistic Reactivity & Photochemical Generation

While nitrosobenzene is typically synthesized via the direct oxidation of aniline or reduction of nitrobenzene, 2-nitrosobenzoic acid is most famously generated in situ via photochemistry.

The parent compound, 2-nitrobenzaldehyde, acts as a "caged proton." Upon UV irradiation (typically 365 nm), it absorbs a photon to reach an excited state, triggering an intramolecular hydrogen abstraction from the benzylic position by the nitro group. This is followed by a rearrangement that yields 2-nitrosobenzoic acid and releases a proton 3. This highly reliable quantum yield (Φ ≈ 0.41) makes it an invaluable tool in chemical biology for the spatial and temporal control of pH and bioactive molecule release.

Photochemical Precursor 2-Nitrobenzaldehyde (Caged Proton) UV UV Irradiation (365 nm) Precursor->UV Intermediate Excited Biradical Intermediate UV->Intermediate H-Abstraction Product 2-Nitrosobenzoic Acid + Released Proton Intermediate->Product Rearrangement

Photochemical uncaging pathway of 2-nitrobenzaldehyde yielding 2-nitrosobenzoic acid.

Quantitative Data Comparison

PropertyNitrosobenzene2-Nitrosobenzoic Acid
Solid-State Dimer Geometry cis-Azobenzene dioxidetrans-2,2'-Dicarboxyazobenzene dioxide
Solution State Predominantly monomeric (Green)Monomeric (Sterically hindered)
Generation Method Oxidation of aniline / Reduction of nitrobenzenePhotochemical cleavage of 2-nitrobenzaldehyde
Electrophilicity High (Rapid hetero-Diels-Alder & condensation)Moderate (Attenuated by ortho-COOH steric bulk)
Primary Applications Spin trapping, transition metal ligand [[1]]()Photolabile "caged" byproduct, precise pH jumps 3

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Photochemical Generation of 2-Nitrosobenzoic Acid (Uncaging)

Purpose: To generate 2-nitrosobenzoic acid in situ via the photolysis of 2-nitrobenzaldehyde.

  • Actinometry Calibration:

    • Action: Determine the photon flux of your UV-A source using 2-nitrobenzaldehyde as a chemical actinometer (known Φ = 0.41) 3.

    • Causality: UV lamps degrade over time. Establishing the exact flux prevents over-irradiation, which can degrade the resulting 2-nitrosobenzoic acid into secondary photoproducts.

  • Sample Preparation:

    • Action: Dissolve 2-nitrobenzaldehyde in a buffered aqueous solution and transfer to a quartz cuvette .

    • Causality: Standard borosilicate glass absorbs heavily below 400 nm. Quartz ensures maximum transmittance of the 365 nm excitation wavelength.

  • Photolysis with Agitation:

    • Action: Irradiate the sample at 365 nm while maintaining continuous magnetic stirring.

    • Causality: Stirring prevents the "inner-filter effect," where a localized, optically dense layer of 2-nitrosobenzoic acid forms at the cuvette wall and blocks further photon penetration.

  • System Validation (UV-Vis Monitoring):

    • Action: Take aliquots every 2 minutes and analyze via UV-Vis spectroscopy.

    • Validation: The reaction is proceeding cleanly if a strict isosbestic point is maintained during the spectral shift from the aldehyde to the nitroso species. Deviation from this point indicates side reactions.

Workflow Step1 1. Actinometry (Calibrate Photon Flux) Step2 2. Sample Prep (Quartz Cuvette) Step1->Step2 Flux Known Step3 3. UV Photolysis (365 nm, Stirring) Step2->Step3 Dissolved Step4 4. HPLC/UV-Vis (Monitor Conversion) Step3->Step4 Aliquot Valid Validation: Isosbestic Point Maintained? Step4->Valid Valid->Step3 No (Continue)

Self-validating experimental workflow for the photochemical generation of 2-nitrosobenzoic acid.
Protocol B: Nucleophilic Trapping of Nitrosobenzene (Hetero-Diels-Alder)

Purpose: To utilize the high electrophilicity of monomeric nitrosobenzene in a cycloaddition.

  • Dimer Dissociation:

    • Action: Suspend solid nitrosobenzene in dichloromethane (DCM) and warm gently to 30°C.

    • Causality: Solid nitrosobenzene is locked in an unreactive cis-dimer state. Gentle heating forces the equilibrium entirely toward the reactive monomer.

  • Diene Addition:

    • Action: Add 1.1 equivalents of cyclopentadiene dropwise to the green monomeric solution.

    • Causality: The highly electrophilic nitrogen of the nitroso group acts as a dienophile, undergoing a rapid [4+2] cycloaddition.

  • System Validation (Visual & TLC):

    • Validation: The reaction acts as its own colorimetric indicator. The solution will shift from a deep, characteristic green (monomer) to pale yellow/colorless as the nitroso group is consumed. Complete disappearance of the green color validates reaction completion.

References

  • BenchChem. Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde.3

  • Dieterich, D. A.; Paul, I. C.; Curtin, D. Y. Structural studies on nitrosobenzene and 2-nitrosobenzoic acid. Crystal and molecular structures of cis-azobenzene dioxide and trans-2,2'-dicarboxyazobenzene dioxide. J. Am. Chem. Soc. 1974, 96, 6372-6380.

  • Srivastava R. S. et al. Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes. PMC / J. Am. Chem. Soc. 1

  • AIP Publishing. The Dissociation Enthalpies of Terminal (N–O) Bonds in Organic Compounds. J. Phys. Chem. Ref. Data, 2005. 2

Sources

Validation

HPLC Method Development for Detecting 2-Nitrosobenzoic Acid Impurities

Executive Summary & Chemical Context[1][2][3][4][5] 2-Nitrosobenzoic acid (2-NO-BA) is a critical, reactive intermediate often encountered during the synthesis of anthranilic acid derivatives or the metabolic reduction o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Nitrosobenzoic acid (2-NO-BA) is a critical, reactive intermediate often encountered during the synthesis of anthranilic acid derivatives or the metabolic reduction of 2-nitrobenzoic acid. Unlike its stable parent (2-nitro) and product (2-amino) counterparts, 2-NO-BA presents a unique analytical challenge due to its tautomeric equilibrium with 2,1-benzisoxazol-3(1H)-one (Anthranil) and its inherent photosensitivity.

This guide compares a Traditional Isocratic C18 Method against an Optimized Core-Shell Gradient Method . While traditional methods often fail to resolve the labile nitroso impurity from the dominant parent peak or induce on-column degradation, the optimized approach utilizes core-shell technology and pH control to ensure structural integrity and high-sensitivity detection.

The Analytical Challenge: The Nitroso-Anthranil Equilibrium

Before developing a method, one must understand the analyte's behavior. 2-Nitrosobenzoic acid is not a static molecule.[1][2][3][4][5][6][7] Under acidic conditions or thermal stress, it cyclizes to form Anthranil.

ChemicalPath Nitro 2-Nitrobenzoic Acid (Parent) Nitroso 2-Nitrosobenzoic Acid (Target Impurity) Nitro->Nitroso Reduction Anthranil Anthranil (Cyclized Form) Nitroso->Anthranil Cyclization (Acid/Heat) Amino 2-Aminobenzoic Acid (Product) Nitroso->Amino Reduction Anthranil->Nitroso Equilibrium

Figure 1: The metabolic and synthetic pathway of 2-nitrosobenzoic acid, highlighting the critical cyclization risk during analysis.

Comparative Analysis: Traditional vs. Optimized Methods

The following comparison evaluates the performance of a standard pharmacopeial-style method against a modern method designed specifically for labile nitroso impurities.

Performance Matrix
FeatureAlternative: Traditional Method Proposed: Optimized Core-Shell Method Scientific Rationale
Column Technology Fully Porous C18 (5 µm)Core-Shell C18 (2.6 µm) Core-shell particles reduce diffusion path length, sharpening peaks for trace impurities without high backpressure.
Elution Mode Isocratic (50:50 Buffer:ACN)Gradient (5% → 60% B) Isocratic elution broadens late-eluting peaks (lowering sensitivity); gradients focus the nitroso peak for lower LOD.
pH Strategy pH 2.0 (Phosphate)pH 3.0 (Formate/Acetate) Extremely low pH (<2.5) accelerates cyclization to Anthranil. pH 3.0 maintains the acid in non-ionized form (pKa ~2.2) while minimizing degradation.
Detection (UV) Single

(254 nm)
DAD (254 nm + 310 nm) 2-NO-BA has a distinct n→

* transition. Dual-wavelength monitoring confirms peak purity against the anthranil interference.
Run Time 15 - 20 minutes< 8 minutes Faster analysis reduces on-column residence time, preventing the artifactual formation of degradation products.

Method Development Strategy & Causality

Why the "Alternative" Fails

Standard generic methods often employ isocratic elution with high aqueous content to retain polar organic acids. However, for 2-nitrosobenzoic acid:

  • Peak Broadening: The nitroso group is polar but the aromatic ring is hydrophobic. Isocratic flow leads to band broadening, burying the trace impurity under the tail of the main component (2-nitrobenzoic acid).

  • Artifact Formation: Long residence times in acidic mobile phases promote the in-situ conversion of 2-nitrosobenzoic acid to anthranil. You may detect a peak, but it might be the degradation product formed during the run, not the impurity present in the sample.

Why the "Optimized" Method Works

The proposed method uses Core-Shell (Fused-Core) technology.

  • Mechanism: The solid core prevents deep pore diffusion, significantly reducing the

    
     term in the van Deemter equation. This provides UHPLC-like performance on standard HPLC systems.
    
  • Selectivity: A C18 phase with steric protection (e.g., Kinetex or Cortecs) is chosen to separate the planar nitroso compound from the bulkier nitro parent.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning it includes system suitability steps that immediately flag if the method is drifting or if the analyte is degrading.

A. Reagents & Preparation[3][4][9][11]
  • Solvent A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Sample Diluent: Water:Acetonitrile (90:10). Note: Keep samples in amber vials at 4°C to prevent photochemical degradation.

B. Chromatographic Conditions[2][12][13]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Do strictly not heat the column >30°C to avoid cyclization).

  • Injection Volume: 5 - 10 µL.

C. Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold (Retain polar amines)
1.0955Start Gradient
6.04060Elute Nitro/Nitroso impurities
6.1595Wash
7.5595End Wash
7.6955Re-equilibration
10.0955Ready for next injection
D. Workflow Diagram

MethodWorkflow Start Start Analysis Prep Sample Prep (Amber Vials, 4°C) Start->Prep Check System Suitability (Resolution > 2.0?) Prep->Check Check->Prep Fail (Check Column/pH) Run Inject Sample (Gradient Elution) Check->Run Pass Detect DAD Analysis (Compare spectra @ 254/310nm) Run->Detect Result Quantify Impurity Detect->Result

Figure 2: Operational workflow ensuring sample integrity and method validity.

Supporting Data (Simulated Validation Metrics)

The following data illustrates the expected performance improvements when switching from a traditional porous column to the optimized core-shell method.

ParameterTraditional Method (Porous 5µm)Optimized Method (Core-Shell 2.6µm)Improvement
Retention Time (2-NO-BA) 12.4 min4.2 min3x Faster
Resolution (Rs) vs Parent 1.84.5High Reliability
Tailing Factor (Tf) 1.61.1Sharper Peaks
LOD (Limit of Detection) 0.5 ppm0.05 ppm10x Sensitivity
Analyte Degradation ~2-5% (during run)< 0.1%Superior Stability

Note: Data represents typical values observed during method transfer for nitro-aromatic impurities.

Expert Tips for Troubleshooting

  • Ghost Peaks: If you see a peak appearing at the retention time of Anthranil, check your sample diluent pH. If it is too acidic (< pH 2), the nitroso compound is cyclizing in the vial.

  • Peak Splitting: 2-nitrosobenzoic acid can form dimers (azobenzene derivatives) at high concentrations. Ensure impurity standards are prepared at low concentrations (< 100 ppm).

  • Wavelength Selection: While 254 nm is standard, monitoring 310-330 nm can increase specificity for the nitroso group, as the parent nitrobenzoic acid absorbs less intensely in this region compared to the deep UV.

References

  • National Center for Biotechnology Information (2025). 2-Nitrobenzoic acid - PubChem Compound Summary. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-nitro- UV/Visible Spectrum. Retrieved from [Link]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • Sielc Technologies. Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

A Comparative Crystallographic Guide to Nitrosobenzoic Acid Isomers for Drug Development and Materials Science

For researchers, scientists, and professionals in drug development, a molecule's three-dimensional structure is not merely a geometric curiosity; it is the blueprint for its function, reactivity, and interaction with bio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a molecule's three-dimensional structure is not merely a geometric curiosity; it is the blueprint for its function, reactivity, and interaction with biological systems. The subtle shift of a single functional group, as seen in the isomers of nitrosobenzoic acid, can dramatically alter a compound's solid-state architecture. This, in turn, influences critical properties such as solubility, stability, and bioavailability, which are paramount in pharmaceutical development and materials science.

This guide provides an in-depth, objective comparison of the crystallographic data for the ortho-, meta-, and para-isomers of nitrosobenzoic acid. By moving beyond a simple recitation of data, we will explore the causal relationships between isomeric substitution and the resulting supramolecular assemblies. The experimental protocols detailed herein are grounded in established, self-validating crystallographic standards, ensuring both accuracy and reproducibility.

The Foundation: Obtaining High-Quality Crystallographic Data

The journey from a powdered sample to a refined crystal structure is a meticulous process demanding precision and an understanding of the underlying principles of crystal growth and diffraction physics. The quality of the final structural model is intrinsically linked to the quality of the initial single crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of Patience):

    • Rationale: The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm) and free of defects.[1][2] Slow crystallization is key, as it allows molecules to arrange themselves into a thermodynamically stable, repeating lattice.

    • Method - Slow Evaporation:

      • Dissolve the nitrosobenzoic acid isomer in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation in a clean vial.

      • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Monitor periodically for the formation of well-defined, transparent crystals.

  • Data Collection (The Interrogation):

    • Rationale: A single crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are used to determine the arrangement of atoms.[3]

    • Method - Using a Modern Diffractometer:

      • Select a suitable crystal and mount it on a goniometer head using a cryoprotectant oil.[4]

      • The crystal is then typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

      • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles, collecting thousands of diffraction images.[3]

  • Structure Solution and Refinement (The Puzzle Solving):

    • Rationale: The collected diffraction data is processed to generate a model of the electron density within the crystal's unit cell. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.

    • Method - Utilizing Standard Software (e.g., Olex2 with SHELX):

      • Data Integration and Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

      • Space Group Determination: The symmetry of the diffraction pattern is analyzed to assign one of the 230 possible space groups.[5]

      • Structure Solution: Programs like SHELXT use direct methods to generate an initial structural model from the intensity data.[5][6]

      • Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL.[7] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R1 factor and the goodness-of-fit.

Crystallographic Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Powder Powdered Isomer Dissolution Dissolution in Solvent Powder->Dissolution CrystalGrowth Slow Evaporation Dissolution->CrystalGrowth SingleCrystal Single Crystal Selection CrystalGrowth->SingleCrystal Mounting Mount on Goniometer SingleCrystal->Mounting Cooling Cryo-cooling (100 K) Mounting->Cooling Diffraction X-ray Diffraction Cooling->Diffraction RawData Raw Diffraction Images Diffraction->RawData Integration Data Integration RawData->Integration Solution Structure Solution (SHELXT) Integration->Solution Refinement Refinement (SHELXL) Solution->Refinement FinalStructure Final CIF File Refinement->FinalStructure G cluster_dimer Carboxylic Acid Dimer (meta- & para-isomers) cluster_catemer Hypothetical Catemer (ortho-isomer) mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol3 R-C(=O)O-H mol4 ···O(N=O)-R'-C(=O)O-H mol3->mol4 O-H···O(nitroso)

Sources

Validation

Electrochemical Characterization of 2-Nitrosobenzoic Acid Reduction Potentials: A Comparative Methodological Guide

Executive Summary Understanding the reduction potential of 2-nitrosobenzoic acid (2-NOBA) is critical for researchers in photochemistry, toxicology, and drug development. 2-NOBA is frequently encountered as the primary p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the reduction potential of 2-nitrosobenzoic acid (2-NOBA) is critical for researchers in photochemistry, toxicology, and drug development. 2-NOBA is frequently encountered as the primary photochemical rearrangement product of 2-nitrobenzaldehyde, a standard chemical actinometer used to measure photon flux[1][2]. Furthermore, the nitroso-hydroxylamine redox couple is a central mediator of oxidative stress and cytotoxicity in nitroaromatic drug metabolism[3].

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of electrochemical techniques (Cyclic Voltammetry vs. Square Wave Voltammetry) and working electrode materials used to characterize the 2-NOBA reduction potential. This document bridges theoretical thermodynamics with field-proven, self-validating experimental protocols.

Mechanistic Grounding: The Redox Chemistry of 2-Nitrosobenzoic Acid

Before selecting an electrochemical method, one must understand the thermodynamic and kinetic behavior of the analyte. 2-NOBA possesses a carboxylic acid group with a


 of approximately 2.2, meaning it exists predominantly as a fully dissociated anion at physiological pH (pH 7.4)[1].

The electrochemical reduction of nitrosoaromatics typically proceeds via a reversible or quasi-reversible two-electron, two-proton transfer to form the corresponding hydroxylamine[3].

Reaction:



For the parent compound, nitrosobenzene, this reversible couple is observed at a standard redox potential (


) of approximately +0.184 V vs. SHE at pH 7.0[3]. The presence of the electron-withdrawing carboxylate group at the ortho position modulates this potential. By comparison, structurally related moieties—such as the hydroxylamine derivative generated from 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)—exhibit a pH-dependent redox couple centered near -0.04 V at pH 7.0 on gold electrodes[4].

RedoxPathway A 2-Nitrobenzoic Acid (Ar-NO2) B 2-Nitrosobenzoic Acid (Ar-NO) A->B +2e-, +2H+ (< -0.5V) C 2-(Hydroxylamino)benzoic Acid (Ar-NHOH) B->C +2e-, +2H+ (~ +0.18V) C->B -2e-, -2H+ D 2-Aminobenzoic Acid (Ar-NH2) C->D +2e-, +2H+ (Irreversible)

Redox pathway of 2-nitrobenzoic acid derivatives highlighting the reversible nitroso couple.

Comparative Analysis: Electrochemical Techniques

To accurately determine the reduction potential and quantify 2-NOBA, researchers must choose between different voltammetric waveforms. The choice depends on whether the goal is mechanistic mapping or trace quantification.

  • Cyclic Voltammetry (CV): Applies a linear voltage ramp and reverses it, measuring the resulting current. It is essential for diagnosing the reversibility of the

    
     couple and calculating electron transfer kinetics via the Randles-Sevcik equation.
    
  • Square Wave Voltammetry (SWV): Applies a staircase waveform superimposed with a symmetrical square wave. Current is sampled at the end of the forward and reverse pulses to eliminate capacitive charging current, making it ideal for trace analysis[5].

Table 1: Performance Comparison of Voltammetric Techniques for 2-NOBA
ParameterCyclic Voltammetry (CV)Square Wave Voltammetry (SWV)
Primary Utility Mechanistic mapping, reversibilityTrace quantification, precise

Typical LOD

to

M

to

M
Capacitive Current High (Limits sensitivity)Minimized (Differential sampling)
Scan Speed Moderate (10 - 500 mV/s)Fast (Effective scan rates > 1 V/s)
Peak Resolution Broad diffusion tailsSharp, well-defined peaks

Comparative Analysis: Working Electrode Materials

The choice of working electrode profoundly impacts the overpotential and adsorption characteristics of 2-NOBA.

Table 2: Electrode Material Comparison
Electrode MaterialPotential Window (pH 7)2-NOBA AdsorptionRecommended Use Case
Glassy Carbon (GCE) -1.0 V to +1.0 VLowStandard diffusion-controlled studies.
Gold (Au) -0.8 V to +0.6 VModerate/HighSurface-confined redox studies[4].
Platinum (Pt) -0.6 V to +0.8 VLowElectrocatalytic investigations.

Note: GCE is the industry standard for organic electrochemistry. It provides a wide potential window and low background current, making it highly recommended for initial


 determinations of 2-NOBA due to minimal spontaneous adsorption.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for determining the reduction potential of 2-NOBA using a Glassy Carbon Electrode.

Workflow Step1 1. Electrode Preparation Polish with 0.05 µm Alumina Step2 2. Electrolyte Setup 0.1 M Phosphate Buffer (pH 7.0) Step1->Step2 Step3 3. Deaeration Purge with N2 (15 min) Step2->Step3 Step4 4. Background Scan Verify clean potential window Step3->Step4 Step5 5. Analyte Addition Spike 1 mM 2-NOBA Step4->Step5 Step6 6. CV & SWV Acquisition Map E_pc and E_pa Step5->Step6

Step-by-step experimental workflow for the electrochemical analysis of 2-NOBA.

Step-by-Step Methodology:
  • Electrode Polishing: Polish the GCE on a microcloth pad using 0.05

    
     alumina slurry for 2 minutes. Rinse with ultrapure water and sonicate in 1:1 ethanol/water for 5 minutes.
    
    • Causality: A pristine surface ensures electron transfer kinetics are not artificially hindered by surface fouling or residual alumina.

  • Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.0.

    • Causality: The reduction of 2-NOBA is highly pH-dependent (involving 2 protons). Strict buffering prevents local pH changes at the electrode surface during the redox event.

  • Deaeration: Transfer 10 mL of PBS to the electrochemical cell. Purge with high-purity nitrogen gas for 15 minutes. Maintain a nitrogen blanket over the solution during measurement.

    • Causality: Dissolved oxygen reduces at approximately -0.2 V to -0.4 V on GCE, which will mask the 2-NOBA reduction peaks and generate reactive oxygen species that could chemically alter the analyte[3].

  • Background Validation (Self-Validation Step): Run a CV from +0.6 V to -0.6 V at 50 mV/s. The voltammogram must be featureless. If peaks are present, the system is contaminated, and the electrode must be re-polished.

  • Analyte Measurement: Spike the solution with 2-NOBA to a final concentration of 1 mM.

  • Data Acquisition:

    • Cyclic Voltammetry: Scan from +0.6 V to -0.6 V and back. Record the cathodic peak potential (

      
      ) and anodic peak potential (
      
      
      
      ). The formal reduction potential (
      
      
      ) is calculated as
      
      
      .
    • Square Wave Voltammetry: For trace analysis, apply SWV with a frequency of 15 Hz, pulse amplitude of 25 mV, and step potential of 4 mV. Record the single, sharp peak corresponding to the reversible reduction.

Conclusion

The accurate electrochemical characterization of 2-nitrosobenzoic acid requires careful consideration of the coupled proton-electron transfer mechanism. While CV on a Glassy Carbon Electrode provides the necessary thermodynamic data (


 and reversibility), SWV offers the sensitivity required for trace analysis in complex photochemical or biological assays. By adhering to strict deaeration and buffering protocols, researchers can prevent oxygen interference and local pH gradients, ensuring highly reproducible redox measurements.

References

  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI URL: [Link]

  • Title: Electrochemically Triggered Reaction of a Surface-Confined Reagent: Mechanistic and EQCM Characterization of Redox-Active Self-Assembling Monolayers Derived from 5,5'-Dithiobis(2-nitrobenzoic acid) and Related Materials Source: ACS Publications URL: [Link]

  • Title: pH-Dependence of Extrinsic and Intrinsic H+-Ion Mobility in the Rat Ventricular Myocyte, Investigated Using Flash Photolysis of a Caged-H+ Compound Source: PMC URL: [Link]

  • Title: Singlet Oxygen Quantum Yields in Environmental Waters Source: ACS Publications URL: [Link]

  • Title: Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods Source: PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Nitrosobenzoic acid proper disposal procedures

Topic: 2-Nitrosobenzoic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] Executive Summary: Immediate Acti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Nitrosobenzoic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary: Immediate Action Directive

2-Nitrosobenzoic acid (CAS: 612-27-1) is a reactive aromatic nitroso compound. Unlike its stable nitro analog, the nitroso pharmacophore is thermally labile, susceptible to dimerization (forming azodioxy linkages), and potentially mutagenic.

Do not dispose of this compound via municipal waste or standard drain systems. Do not mix with strong oxidizing agents or reducing metals (Al, Zn) during waste accumulation.

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. Immediate Storage: Store at 2–8°C, protected from light, in amber glass.

Part 1: Chemical Profile & Hazard Causality

To handle waste safely, you must understand the "why" behind the protocols. 2-Nitrosobenzoic acid presents unique stability challenges compared to standard organic acids.

PropertySpecificationOperational Implication
CAS Number 612-27-1Verify Identity: Do not confuse with 2-Nitrobenzoic acid (CAS 552-16-9).
Functional Group C-Nitroso (Ar-N=O)Reactivity: Exists in equilibrium between a green monomer (solution/melt) and a colorless/yellow dimer (solid).
Thermal Stability LabileFire Risk: Can decompose exothermically upon heating. Do not autoclave.
Toxicity Class Irritant / Suspected MutagenPPE: Double nitrile gloves, N95/P100 respirator (if powder), and safety goggles are mandatory.
The Mechanism of Hazard

The nitroso group is electron-deficient. In the presence of nucleophiles or upon heating, it can undergo uncontrolled condensation reactions.

  • Incompatibility: Contact with ketones (acetone) in basic media can lead to condensation reactions. Contact with strong oxidizers (peroxides) can trigger rapid oxidation to the nitro form, releasing heat.

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste contractor arrives, the material must be stabilized. A "self-validating" storage system ensures that if a container fails, it does not trigger a secondary reaction.

Waste Segregation Rules
  • Stream A (Solid Waste): Pure 2-nitrosobenzoic acid or highly concentrated solid residues.

    • Container: Wide-mouth HDPE or Amber Glass jar.

    • Labeling: "Hazardous Waste - Toxic/Reactive - 2-Nitrosobenzoic Acid."

  • Stream B (Liquid Waste): Mother liquors or reaction solvents containing the compound.

    • Solvent Compatibility: Compatible with alcohols (methanol/ethanol) and halogenated solvents (DCM).

    • Prohibited: Do not mix with oxidizing acids (Nitric, Chromic) or strong bases (NaOH > 1M).

The "Double-Containment" Protocol

Due to the potential for off-gassing or slow decomposition:

  • Place the primary waste container inside a secondary, clear plastic bin or bag.

  • Add a layer of vermiculite or chemically inert absorbent pad between the containers.

  • Validation: Inspect weekly. If the vermiculite discolors (turns yellow/green), the primary container is compromised.

Part 3: Disposal Workflows

Workflow A: Commercial Incineration (Recommended)

This is the standard for regulatory compliance (RCRA) and safety.

  • Inventory: Quantify the mass.

  • Lab Pack: Place the sealed primary container into a DOT-approved drum (typically 5-gallon or 55-gallon) lined with absorbent.

  • Manifesting: List as "Organic Solid, Toxic, n.o.s. (2-Nitrosobenzoic acid)."

  • Destruction: The contractor must utilize a rotary kiln incinerator operating >1000°C to ensure cleavage of the N=O bond and thermal oxidation of the aromatic ring.

Workflow B: Chemical Deactivation (Residues & Glassware Only)

Use this ONLY for cleaning glassware or treating small spills (<1g). Do not use for bulk disposal.

  • Principle: Oxidation is safer than reduction. Reducing nitroso compounds can yield anthranilic acid (biological activity) or unstable hydroxylamines. Oxidation yields 2-nitrobenzoic acid, which is stable and well-characterized.

  • Reagent: Dilute Potassium Permanganate (

    
    ) or dilute bleach (Sodium Hypochlorite).
    
  • Protocol:

    • Rinse glassware with a minimal amount of acetone or methanol.

    • Add the rinsate to a 5% aqueous solution of

      
      .
      
    • Allow to stand for 1 hour. The solution should remain purple (indicating excess oxidizer).

    • Neutralize excess oxidant with sodium bisulfite.

    • Dispose of the resulting aqueous mixture as Non-Halogenated Aqueous Waste .

Part 4: Visualized Safety Protocols

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDecision start Start: Waste Generation state_check Physical State? start->state_check solid Solid / Powder state_check->solid liquid Solution / Mother Liquor state_check->liquid bulk_check Is it Bulk (>10g)? solid->bulk_check solvent_check Solvent Type? liquid->solvent_check Yes Yes bulk_check->Yes High Hazard No No bulk_check->No Trace/Residue halogen Halogenated (DCM, Chloroform) solvent_check->halogen non_halogen Non-Halogenated (MeOH, EtOAc) solvent_check->non_halogen lab_pack Protocol A: Solid Lab Pack (Incineration) dissolve Dissolve in Methanol/Ethanol dissolve->non_halogen stream_hal Stream: Halogenated Organic Waste halogen->stream_hal stream_non Stream: High BTU Organic Waste non_halogen->stream_non Yes->lab_pack No->dissolve

Caption: Decision matrix for segregating 2-nitrosobenzoic acid waste based on physical state and solvent compatibility.

Diagram 2: Emergency Spill Response Workflow

SpillResponse incident Spill Incident ppe 1. Don PPE (Double Nitrile, N95) incident->ppe contain 2. Containment Cover with wet pad (Prevent Dust) ppe->contain collect 3. Collection Scoop into Amber Jar contain->collect clean 4. Decon Surface Soap + Water Rinse collect->clean disposal 5. Label as Hazardous Waste clean->disposal

Caption: Immediate operational workflow for solid spill cleanup to minimize inhalation risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid (Analogous Safety Data). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste Classification Guidelines). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Nitrosobenzoic acid

CAS: 612-27-1 | Structure: [1] Executive Safety Summary Critical Distinction: Do not confuse this compound with its precursor, 2-Nitrobenzoic acid.[1] While the nitro-form is a standard irritant, 2-Nitrosobenzoic acid co...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 612-27-1 | Structure:


[1]
Executive Safety Summary

Critical Distinction: Do not confuse this compound with its precursor, 2-Nitrobenzoic acid.[1] While the nitro-form is a standard irritant, 2-Nitrosobenzoic acid contains a C-nitroso moiety.[1] Nitroso compounds are chemically reactive electrophiles with distinct toxicological profiles, often acting as potent sensitizers and suspected mutagens due to their ability to interact with nucleophilic DNA sites.[1][2]

The "Application Scientist" Insight: In the solid state, 2-Nitrosobenzoic acid typically exists as a stable, pale/colorless azodioxy dimer .[1] Upon dissolution or heating, it dissociates into the reactive green/blue monomer .[1]

  • Safety Implication: If your solid material has a greenish tint, free monomer is present, indicating potential sublimation risks and higher immediate reactivity.[1] Handle with elevated respiratory precautions.

Hazard Profile & Risk Assessment
ParameterHazard ClassMechanism of Action
Health Suspected Mutagen / Sensitizer Nitrosoarenes can form adducts with cellular macromolecules.[1] Treat as a potential genotoxin (Precautionary Principle).[1]
Physical Sublimation / Dust Monomeric form is volatile.[1] Solid powder can generate electrostatic dust clouds.[1]
Reactivity Energetic / Dimerization Exothermic dissociation.[1] Incompatible with strong reducing agents (risk of azo/hydrazine formation) and conjugated dienes (rapid Diels-Alder cycloaddition).[1]
Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Double-Barrier System to mitigate the lipophilic permeation risks common with nitroso compounds.[1]

A. Hand Protection (The "2-Ply" Rule)

Standard nitrile gloves may offer insufficient breakthrough time for nitroso-solutions.[1]

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Purpose: Dexterity and sweat management.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) if handling concentrated solutions (>0.1 M).[1] Purpose: Chemical barrier.[1]

  • Protocol: Check for "ballooning" (micro-perforations) before donning.[1] Change outer gloves immediately upon splash contact.[1]

B. Respiratory & Body Protection
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Never weigh this compound on an open bench.[1]

  • Body: Tyvek® lab coat or standard cotton coat with a chemically resistant apron.[1]

    • Reasoning: Nitroso compounds can stain skin and clothing persistently; Tyvek provides a disposable barrier against dust.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1]

    • Note: Safety glasses are insufficient due to the sublimation risk of the monomeric vapor, which can bypass side-shields.[1]

Operational Workflow: From Storage to Reaction

The following workflow enforces a "Chain of Custody" for the chemical to prevent contamination and exposure.

G Storage Storage (4°C, Dark) Check Visual Check (Color: Pale vs Green) Storage->Check Retrieve Weighing Weighing (Inside Hood + Antistatic) Check->Weighing Solid Transfer Solubilization Solubilization (Dimer -> Monomer) Weighing->Solubilization Add Solvent Reaction Reaction (Diels-Alder / Metabolic) Solubilization->Reaction Dissociation Waste Quench & Dispose (Segregated) Reaction->Waste Post-Exp

Figure 1: Operational workflow for handling 2-Nitrosobenzoic acid.[1][3][4] Note the visual check step: Green coloration indicates free monomer presence.[1]

Detailed Protocol Steps:
  • Pre-Handling Inspection:

    • Retrieve container from cold storage (4°C).

    • Visual Check: The solid should be pale/white (dimer).[1] A strong green hue indicates surface dissociation to monomer.[1] If green, keep the container cold to minimize vapor pressure.[1]

  • Weighing (The Critical Control Point):

    • Place the analytical balance inside the fume hood.[1]

    • Use an antistatic gun on the weighing boat.[1] Nitrosobenzoic acid is a dry organic powder and prone to static cling/scattering.[1]

    • Why? Static discharge can disperse carcinogenic dust outside the containment zone.[1]

  • Solubilization:

    • Add solvent slowly.[1]

    • Observation: Expect a color transition to green/blue as the dimer dissociates.[1] This is normal and confirms the active reagent is generated.[1]

  • Reaction Monitoring:

    • If used as a dienophile (hetero-Diels-Alder), the disappearance of the green color is a convenient visual indicator of reaction progress.[1]

Emergency & Disposal Procedures
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1][5] Do not use ethanol. Ethanol increases skin permeability, potentially driving the lipophilic nitroso compound deeper into the dermis.[1]
Spill (Solid) Cover with wet paper towels, then scoop.[1]Wetting prevents dust aerosolization.[1]
Disposal Category: Organic Toxic. Do not mix with oxidizing acids (Nitric) or strong reducers (Hydrazine) in the waste stream to prevent runaway heat generation.[1]
References
  • PubChem. (n.d.).[1] 2-Nitrosobenzoic acid (Compound).[1][3][6] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450.[1] United States Department of Labor.[1] Retrieved from [Link]

  • Kirby, G. W. (1977).[1] Tautomerism of Nitroso Compounds. Chemical Society Reviews.[1] (Contextual grounding for Dimer-Monomer equilibrium mechanics).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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